Rubitecan
Description
This compound is a semisynthetic agent related to camptothecin with potent antitumor and antiviral properties. this compound binds to and inhibits the enzyme topoisomerase I and induces protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells; this agent also prevents repair of reversible single-strand DNA breaks. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.
RN refers to (+-)-isomer; anti-HIV agent; DNA Topoisomerases, Type I inhibito
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNKPBCCMUMSW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046752 | |
| Record name | Rubitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91421-42-0 | |
| Record name | 9-Nitrocamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubitecan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubitecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rubitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBITECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Developmental Saga of Rubitecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubitecan (9-nitrocamptothecin), an orally bioavailable semi-synthetic analog of camptothecin, emerged as a promising topoisomerase I inhibitor with the potential to offer a convenient, outpatient treatment modality for various malignancies. This technical guide provides an in-depth chronicle of the discovery and developmental journey of this compound, from its preclinical validation to the outcomes of pivotal clinical trials. We delve into its mechanism of action, summarizing key quantitative data from seminal studies in structured tables, and elucidating experimental methodologies. Through detailed signaling pathway and workflow diagrams, this document aims to offer a comprehensive resource for researchers and professionals in the field of oncology drug development, highlighting both the promise and the ultimate challenges that defined this compound's trajectory.
Introduction: The Quest for an Oral Topoisomerase I Inhibitor
The camptothecins, a class of cytotoxic alkaloids derived from the Camptotheca acuminata tree, have been a cornerstone of cancer chemotherapy.[1] Their mechanism of action, the inhibition of DNA topoisomerase I, leads to DNA damage and apoptotic cell death in rapidly dividing cancer cells.[2][3] While intravenous topoisomerase I inhibitors like topotecan and irinotecan have been successfully integrated into clinical practice, the development of an effective oral agent has been a significant pursuit, promising improved patient convenience and the potential for chronic dosing schedules.[2]
This compound was isolated by the Stehlin Foundation in the United States and subsequently developed by SuperGen Inc. (now Astex Pharmaceuticals).[1] Its development was driven by the potential for a broader therapeutic window and activity against a range of solid tumors.
Mechanism of Action: Inducing Apoptotic Cell Death
This compound exerts its cytotoxic effects by targeting topoisomerase I, an essential enzyme for DNA replication and transcription.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and the initiation of apoptosis.[3][4] The downstream signaling cascade involves the activation of caspase pathways, ultimately leading to programmed cell death.
Preclinical Development
In Vitro Cytotoxicity
This compound demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A121 | Ovarian Cancer | 4 | [5] |
| H460 | Lung Cancer | 2 | [5] |
| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 | [5] |
| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 | [5] |
| U-CH1 | Chordoma | 320 | [6] |
| U-CH2 | Chordoma | 830 | [6] |
| CCL4 | - | 7700 | [6] |
| A-375 | Melanoma | 138 | [6] |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
In Vivo Antitumor Activity in Xenograft Models
Preclinical studies using human tumor xenografts in immunodeficient mice provided strong evidence for the in vivo efficacy of this compound.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| 30 different human tumors | Various (Lung, Colorectal, Breast, Pancreatic, Ovarian, Prostate, Stomach, Melanoma, Leukemia) | 1 mg/kg/day, 5 days on/2 days off (oral) | 100% growth inhibition in 30/30 tumors; total disappearance in 24/30 tumors | [7] |
| U937 | Leukemia | 4 mg/kg, twice per week | Reduced tumor growth | [5] |
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
Experimental Protocols
The cytotoxicity of this compound was typically assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The in vivo antitumor activity of this compound was evaluated in athymic nude mice bearing human tumor xenografts.
Clinical Development
This compound progressed to clinical trials based on its promising preclinical activity. The primary focus of its clinical development was on pancreatic cancer, a disease with a significant unmet medical need.
Pharmacokinetics
Pharmacokinetic studies were conducted to determine the absorption, distribution, metabolism, and excretion of this compound in humans. A significant challenge in the development of this compound was its low oral bioavailability, which was attributed to its poor permeability and low water solubility.[8]
| Parameter | Value | Reference |
| Oral Bioavailability (in dogs) | 25-30% | [8] |
| Overall Clearance (9-NC) | 9382.5 mL/hr | [9] |
| Overall Clearance (Gemcitabine, in combination) | 314.3 mL/hr | [9] |
Table 3: Pharmacokinetic Parameters of this compound
Phase I Clinical Trials
Phase I trials were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose of this compound.
| Study | Patient Population | Dose Levels | MTD | DLTs | Reference |
| Combination with Gemcitabine | Advanced solid malignancies | This compound: 1.0, 1.25, 1.5 mg/m²/day | Not explicitly stated, accrual continued at 1.0 mg/m² | Grade 3 vomiting, Grade 3/4 thrombocytopenia, febrile neutropenia, Grade 3 transaminase elevation | [9] |
| Combination with Gemcitabine | Refractory or recurrent malignancies | This compound starting at 0.75 mg/m²/day | 1 mg/m² (days 1-5 and 8-12 every 21 days) | Myelosuppression (neutropenia and thrombocytopenia) | [2] |
Table 4: Summary of Phase I Clinical Trials of this compound
Phase II Clinical Trials
Phase II trials evaluated the efficacy and safety of this compound in specific cancer types, with a notable focus on pancreatic cancer.
| Study | Patient Population | Treatment Regimen | Efficacy | Reference |
| Refractory Pancreatic Cancer | 58 patients with previously treated advanced pancreatic cancer | 1.5 mg/m² orally, 5 days/week for 8 weeks | Partial Response: 7% (3/43); Disease Stabilization: 16% (7/43) | [10] |
| Refractory Pancreatic Cancer | 45 patients | Not specified | 22% anti-cancer response (3 with >50% tumor decrease, 7 with stable disease or <50% decrease) | [3] |
Table 5: Summary of Phase II Clinical Trials of this compound in Pancreatic Cancer
Phase III Clinical Trials
Pivotal Phase III trials were conducted to compare this compound with standard-of-care therapies in patients with pancreatic cancer.
| Study | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| Refractory Pancreatic Cancer | 409 patients | This compound (1.5 mg/m²/day, 5 days/week) vs. Best Choice (BC) | Median Survival | No significant difference in median survival (108 vs. 94 days). Significant survival advantage for BC patients who crossed over to this compound (147 vs. 60 days). Higher response rate for this compound (11% vs. <1%). | [11] |
| Refractory Pancreatic Cancer | 224 patients | This compound (1.5 mg/m²/day, 5 days/week) vs. 5-FU (600 mg/m² IV weekly) | Overall Survival | Median survival was longer for patients who crossed over from 5-FU to this compound (184 vs. 66 days). | [1][12] |
Table 6: Summary of Phase III Clinical Trials of this compound in Pancreatic Cancer
Developmental Challenges and Withdrawal
Despite showing promising activity in preclinical and early clinical studies, this compound faced significant hurdles that ultimately led to the withdrawal of its New Drug Application (NDA) in the United States and Marketing Authorization Application (MAA) in Europe. The primary reasons for this were:
-
Failure to Meet Primary Endpoints in Phase III Trials: The pivotal Phase III trials in pancreatic cancer did not demonstrate a statistically significant improvement in the primary endpoint of overall survival compared to the control arms.[11]
-
Low Oral Bioavailability: The inherent low water solubility and permeability of this compound resulted in variable and often suboptimal drug exposure when administered orally.[8] This likely impacted its clinical efficacy.
-
Toxicity Profile: While generally manageable, the toxicity profile, particularly myelosuppression, was a consideration in its clinical application.[1][11]
Conclusion
The development of this compound represents a comprehensive effort to bring a novel, orally administered topoisomerase I inhibitor to the clinic. Its journey from a promising preclinical candidate to a late-stage clinical asset that ultimately did not gain regulatory approval provides valuable lessons for the oncology drug development community. The challenges encountered with this compound, particularly in translating preclinical efficacy to definitive clinical benefit and overcoming formulation and bioavailability issues, underscore the complexities of developing new cancer therapeutics. The extensive body of research on this compound, however, continues to contribute to our understanding of camptothecin analogs and the broader field of topoisomerase I inhibition in oncology.
References
- 1. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. abap.co.in [abap.co.in]
- 6. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phase II study of this compound in recurrent or metastatic head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubitecan as a Topoisomerase I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubitecan (9-nitrocamptothecin) is a potent, orally bioavailable, semi-synthetic analog of camptothecin that exerts its cytotoxic effects through the inhibition of DNA topoisomerase I. This essential enzyme alleviates torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by a compilation of quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and development of this class of compounds.
Introduction
Topoisomerase I is a critical enzyme in maintaining DNA topology, making it an attractive target for cancer chemotherapy. Camptothecins are a class of natural product-derived compounds that specifically target topoisomerase I. This compound, a nitro-substituted derivative of camptothecin, has been investigated for its antitumor activity in a variety of malignancies, most notably pancreatic cancer.[1][2] Its oral bioavailability offers a potential advantage over other camptothecin analogs that require intravenous administration.[2] This document serves as a comprehensive technical resource on this compound, focusing on its core mechanism as a topoisomerase I inhibitor.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of DNA topoisomerase I.[2][3] Topoisomerase I relieves supercoiling in DNA by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the break.[3] this compound intercalates into the DNA helix at the site of the topoisomerase I-DNA complex and traps the enzyme in its cleavage-complex state. This stabilization of the covalent intermediate prevents the religation of the DNA strand.
The collision of the advancing replication fork with this stabilized cleavage complex leads to the conversion of the single-strand break into a double-strand break. The accumulation of these DNA double-strand breaks triggers a cascade of cellular responses, including the activation of cell cycle checkpoints and the induction of apoptosis.[4]
Figure 1: Mechanism of this compound as a Topoisomerase I Inhibitor.
Quantitative Data
In Vitro Efficacy
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the nanomolar range for several tumor types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A121 | Ovarian Cancer | 4 | |
| H460 | Lung Cancer | 2 | |
| MCF-7 (Doxorubicin-susceptible) | Breast Cancer | 2 | |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | 3 |
Preclinical In Vivo Efficacy
Studies in human tumor xenograft models have demonstrated the anti-tumor efficacy of this compound. The maximum tolerated dose (MTD) and treatment schedules have been established in various animal models.
| Animal Model | Tumor Xenograft | Dosing Schedule | MTD | Outcome | Reference |
| Nude Mice | Multiple (30 human tumors) | 1 mg/kg/day, 5 days/week (intrastomach) | 1 mg/kg/day | 100% growth inhibition in 30/30 tumors; total disappearance in 24/30 tumors.[5] | [5] |
| Dogs | N/A | 1 mg/kg/day, 4 days on, 3 days off (oral) | 1 mg/kg/day | N/A | [5] |
| Athymic Nude Mice | A375 (Melanoma), MX-1 (Breast), SKMES (NSCLC), Panc-1 (Pancreatic), HT29 (Colon) | 1.25-2.5 mg/kg, two 5-day cycles with 2 days off (i.v.) | 2-2.5 mg/kg | Significant tumor growth delay; complete regression in MX-1, A375, and SKMES.[6] | [6] |
Clinical Pharmacokinetics and Efficacy
Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound, particularly in patients with pancreatic cancer.
Phase I Study (this compound + Gemcitabine) [7]
| Parameter | Value |
| Recommended Phase II Dose (this compound) | 1 mg/m²/day (oral, days 1-5 & 8-12 of a 21-day cycle) |
| Dose-Limiting Toxicity | Myelosuppression (neutropenia, thrombocytopenia) |
| Observed Responses | 5 patients with stable disease (out of 18 evaluable) |
Phase II Study in Refractory Pancreatic Cancer [1][3]
| Parameter | Value |
| Dose | 1.5 mg/m² orally, 5 days/week for 8 weeks |
| Partial Response Rate | 7% (3/43 patients) |
| Disease Stabilization Rate | 16% (7/43 patients) |
| Overall Response + Stabilization | 23% |
| Median Survival (Responders) | 10 months |
| Median Survival (Overall) | 3 months |
Phase III Study in Refractory Pancreatic Cancer [8]
| Parameter | This compound | Best Care |
| Anti-cancer Response Rate | 28% | 13% |
| Average Time to Progression (in responders) | 269 days | N/A |
| Average Overall Survival (in responders) | 338 days | N/A |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA, and the inhibitory effect of compounds like this compound.
Materials:
-
Human Topoisomerase I enzyme[9]
-
Supercoiled plasmid DNA (e.g., pBR322)[9]
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)[10]
-
This compound dissolved in DMSO
-
5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]
-
Agarose gel (0.8-1.0%) containing ethidium bromide[10]
-
Electrophoresis buffer (e.g., TBE or TAE)
Protocol:
-
Prepare a reaction mixture on ice containing the 10x reaction buffer, supercoiled DNA (e.g., 200 ng), and sterile water to the desired final volume (e.g., 20 µL).[10]
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme (the amount required to fully relax the DNA under control conditions).[10]
-
Terminate the reaction by adding the stop buffer/gel loading dye.[10]
-
Load the samples onto the agarose gel and perform electrophoresis.[10]
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of relaxation will be observed as a persistence of the supercoiled DNA band.[9]
Figure 2: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 of a compound.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[13]
-
Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)[6]
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.[14]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., oral gavage or intravenous injection). The control group receives the vehicle.[5]
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).[6]
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
Euthanize the mice and excise the tumors for further analysis if required.
Signaling Pathways
Cell Cycle Checkpoint Activation
The DNA double-strand breaks induced by this compound activate DNA damage response pathways, leading to cell cycle arrest, primarily at the G2/M checkpoint. This provides time for the cell to attempt DNA repair. Key proteins involved in this process include the sensor kinases ATM and ATR, which phosphorylate downstream checkpoint kinases Chk1 and Chk2. These, in turn, inactivate the Cdc25 phosphatases, preventing the activation of the cyclin B/CDK1 complex required for mitotic entry.
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis. This compound-induced apoptosis can proceed through both p53-dependent and p53-independent pathways. The tumor suppressor protein p53 can be stabilized and activated in response to DNA damage, leading to the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytoplasmic p53 can also directly interact with Bcl-2 family proteins at the mitochondria to promote apoptosis.[4][15] The release of cytochrome c initiates the caspase cascade, leading to the execution of apoptosis.
Figure 3: Downstream Signaling Pathways Activated by this compound.
Conclusion
This compound is a potent topoisomerase I inhibitor with significant preclinical and clinical activity against a range of solid tumors, particularly pancreatic cancer. Its mechanism of action, involving the stabilization of the topoisomerase I-DNA cleavage complex, leads to irreversible DNA damage and subsequent cell death. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development. Further investigation into the detailed molecular signaling pathways and mechanisms of resistance will be crucial for optimizing the therapeutic use of this compound and other topoisomerase I inhibitors.
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of oral this compound in previously treated pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of this compound and gemcitabine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 15. Structures of p53/BCL-2 complex suggest a mechanism for p53 to antagonize BCL-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vitro Profile of Rubitecan: A Technical Overview
This technical guide provides a comprehensive overview of the preclinical in vitro studies of Rubitecan (9-nitrocamptothecin), a potent topoisomerase I inhibitor.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, cytotoxicity against various cancer cell lines, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its anticancer effects by targeting DNA topoisomerase I, a crucial nuclear enzyme involved in DNA replication and transcription.[3][4] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks.[4] this compound and other camptothecin analogues function by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[2] When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptotic cell death.[5][6]
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its potency in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A121 | Ovarian Cancer | 4 | [7] |
| H460 | Lung Cancer | 2 | [7] |
| MCF-7 (Doxorubicin-susceptible) | Breast Cancer | 2 | [7] |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | 3 | [7] |
Key Experimental Protocols
The in vitro evaluation of this compound involves several key assays to determine its biological activity. The methodologies for two fundamental experiments are detailed below.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is designed to identify and characterize topoisomerase I inhibitors by detecting the drug-stabilized covalent DNA-enzyme complex.
Protocol Outline:
-
Substrate Preparation: A DNA substrate, typically a plasmid or an oligonucleotide, is uniquely radiolabeled at the 3'-end.
-
Reaction Setup: The radiolabeled DNA substrate is incubated with purified human topoisomerase I in a reaction buffer containing Tris-HCl, KCl, MgCl2, and EDTA.
-
Inhibitor Addition: Varying concentrations of this compound (or other test compounds) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Equilibration: The mixture is incubated to allow the cleavage/religation equilibrium to be established.
-
Complex Trapping: The reaction is stopped, and the covalent complexes are trapped by adding a denaturing agent like sodium dodecyl sulfate (SDS).
-
Electrophoresis: The samples are subjected to denaturing polyacrylamide gel electrophoresis to separate the cleaved DNA fragments from the full-length substrate.
-
Visualization: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA bands. An increase in the intensity of the cleaved DNA bands in the presence of the inhibitor indicates its ability to stabilize the cleavage complex.[8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Efficacy of Rubitecan in Xenograft Models: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo efficacy of Rubitecan, a semi-synthetic camptothecin analogue, in various xenograft models. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this topoisomerase I inhibitor. This document details experimental methodologies, summarizes key quantitative data, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
This compound exerts its anticancer effects by inhibiting DNA topoisomerase I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] This leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[1]
Data Presentation: Efficacy in Human Tumor Xenograft Models
This compound has demonstrated significant antitumor activity across a broad spectrum of human tumor xenograft models. The following tables summarize the key findings from preclinical studies.
Table 1: Efficacy of Intravenous this compound (IDD-P Formulation) in Various Xenograft Models[3]
| Xenograft Model | Cancer Type | Efficacy | Effective Dose Range | Notes |
| MX-1 | Breast Carcinoma | High - Complete Regression Observed | 1.25 - 2.5 mg/kg | Most sensitive model to this compound in this study. |
| A375 | Melanoma | High - Complete Regression Observed | 1.25 - 2.5 mg/kg | |
| SKMES | Non-Small-Cell Lung Carcinoma | Moderate - Complete Regression Observed | 1.25 - 2.5 mg/kg | |
| Panc-1 | Pancreatic Carcinoma | Moderate - Significant Tumor Growth Delay | Not specified | |
| HT29 | Colon Carcinoma | Low - Significant Tumor Growth Delay | Not specified | Least sensitive model in this study. |
Data from a study evaluating a particulate suspension of this compound administered intravenously.[3] Dosing was administered as two 5-day cycles separated by 2 drug-free days.[3]
Table 2: Efficacy of Oral this compound at Maximum Tolerated Dose (MTD)[4]
| Number of Tumor Models Tested | Tumor Growth Inhibition (100%) | Complete Tumor Disappearance | Cancer Types Included |
| 30 | 30 (100%) | 24 (80%) | Lung, Colorectal, Breast, Pancreatic, Ovarian, Prostate, Stomach, Melanoma, Leukemia |
This study utilized the maximum tolerated dose of 1 mg/kg/day administered intragastrically on a 5-days-on, 2-days-off schedule in nude mice.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in xenograft models.
Xenograft Model Establishment
3.1.1. Cell Lines and Culture:
-
A375 (Melanoma), Panc-1 (Pancreatic), MX-1 (Breast): These human cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2 and are harvested during the exponential growth phase for implantation.
3.1.2. Animal Models:
-
Athymic nude mice or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks old, are used to prevent graft rejection.
3.1.3. Subcutaneous Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For some cell lines like Panc-1, mix the cell suspension with an equal volume of Matrigel to enhance tumor take rate.
-
Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of the mice.
-
Monitor the animals for tumor appearance. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
Drug Preparation and Administration
3.2.1. This compound Formulation:
-
Intravenous (IDD-P): A particulate suspension of this compound can be used for intravenous administration.[3] The specific formulation details should follow the manufacturer's or study's protocol.
-
Oral/Intragastric: For oral administration, this compound can be suspended in a suitable vehicle such as a 0.5% hydroxypropylmethylcellulose solution.
3.2.2. Administration Routes:
-
Intravenous (IV): Administer the this compound formulation via the lateral tail vein of the mouse.[5]
-
Intraperitoneal (IP): Inject the solution into the peritoneal cavity.
-
Oral Gavage: Administer the suspension directly into the stomach using a gavage needle.
3.2.3. Dosing Schedule:
-
A common schedule for intravenous this compound is two 5-day dosing cycles separated by 2 drug-free days.[3]
-
For oral administration, a schedule of 5 consecutive days of treatment followed by a 2-day rest period has been used.[4]
Efficacy Evaluation
3.3.1. Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
3.3.2. Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival Analysis: Monitor animal survival and plot Kaplan-Meier survival curves.
3.3.3. Body Weight and Toxicity:
-
Monitor the body weight of the animals regularly as an indicator of toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
The Pharmacokinetics and Metabolism of Rubitecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (9-nitrocamptothecin, 9-NC) is an orally bioavailable topoisomerase I inhibitor belonging to the camptothecin class of anticancer agents.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing supercoiled DNA during replication and transcription.[2] this compound is a prodrug that is metabolized to its active form, 9-aminocamptothecin (9-AC).[2][3] A critical aspect of camptothecin pharmacology is the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form of the molecule.[2] This guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound and its active metabolite, 9-AC, has been characterized in both preclinical and clinical studies. Significant inter- and intra-patient variability in the disposition of both compounds has been observed.[4]
Preclinical Pharmacokinetics
Preclinical studies in mice and dogs have been conducted to establish the pharmacokinetic parameters of this compound.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (9-NC) and 9-Aminocamptothecin (9-AC)
| Species | Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Mice | 1 mg/kg/day (oral) | 9-NC | - | - | - |
| Dogs | 1 mg/kg/day (oral) | 9-NC | - | - | - |
| Rats | - | 9-NC | - | - | - |
Data not available in the provided search results.
Clinical Pharmacokinetics
Pharmacokinetic studies in cancer patients have provided key insights into the absorption, distribution, and elimination of this compound and 9-AC in humans.
Table 2: Clinical Pharmacokinetic Parameters of this compound (9-NC) and 9-Aminocamptothecin (9-AC) in Cancer Patients
| Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | CL (L/h) | Vd (L) | t½ (h) |
| 1.5 mg/m²/day (oral) | 9-NC | - | - | 48.3 ± 17.5 | 1.7 | 50 | - |
| 1.70 mg/m² (oral) | 9-NC | - | - | 155.7 ± 112.8 | - | - | - |
| 2.43 mg/m² (oral) | 9-NC | - | - | 78.9 ± 54.4 | - | - | - |
| 1.5 mg/m²/day (oral) | 9-AC | - | - | 31.3 ± 12.8 | - | 51 | - |
| 1.70 mg/m² (oral) | 9-AC | - | - | 41.3 ± 16.6 | - | - | - |
| 2.43 mg/m² (oral) | 9-AC | - | - | 17.3 ± 17.9 | - | - | - |
Data compiled from a phase I/II study.[4]
Metabolism
The primary metabolic pathway of this compound is its conversion to the active metabolite, 9-aminocamptothecin (9-AC).[2][3] This biotransformation is catalyzed by carboxylesterases.[5]
Metabolic Pathway
Caption: Metabolic conversion of this compound to its active metabolite, 9-AC.
Lactone-Carboxylate Equilibrium
Like all camptothecins, this compound and its active metabolite exist in a pH-dependent equilibrium between the pharmacologically active lactone form and the inactive carboxylate form.[2] The acidic environment of the stomach favors the lactone form, while the neutral pH of the bloodstream promotes hydrolysis to the carboxylate form.[2]
Caption: pH-dependent equilibrium of the active lactone and inactive carboxylate forms.
Experimental Protocols
Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic and metabolism studies. The following are detailed methodologies for key experiments.
LC-MS/MS Method for Quantification in Human Plasma
This method allows for the simultaneous determination of this compound and 9-AC.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard solution.
-
Vortex mix the sample.
-
Add a suitable organic extraction solvent (e.g., ethyl acetate).
-
Vortex mix vigorously for an extended period.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume of the reconstituted sample is injected.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (9-NC): Monitor the specific precursor to product ion transition.
-
9-Aminocamptothecin (9-AC): Monitor the specific precursor to product ion transition.
-
Internal Standard: Monitor the specific precursor to product ion transition.
-
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. The development and validation of an LC-MS/MS method for the quantification of CZ112, a prodrug of 9-Nitrocamptothecin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies of 9-nitrocamptothecin on intermittent and continuous schedules of administration in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secreted and tumour targeted human carboxylesterase for activation of irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
Rubitecan: A Technical Guide to its Impact on DNA Replication and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubitecan (9-nitrocamptothecin) is a potent, orally bioavailable topoisomerase I inhibitor with significant antitumor activity.[1] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and the induction of cell death in rapidly proliferating cancer cells.[2] This technical guide provides an in-depth analysis of this compound's effects on DNA replication and the subsequent cellular DNA damage response and repair pathways. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for assessing its activity, and visualizations of the key molecular pathways involved.
Introduction
This compound is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree.[1] Like other camptothecins, its cytotoxic effects are mediated through the inhibition of DNA topoisomerase I, a critical enzyme involved in relieving torsional stress during DNA replication and transcription.[3] By trapping the enzyme-DNA intermediate, this compound introduces protein-linked DNA single-strand breaks, which can be converted into more lethal double-strand breaks during the S-phase of the cell cycle.[2][4] This ultimately triggers cell cycle arrest and apoptosis.[5] This document serves as a comprehensive resource for understanding the molecular pharmacology of this compound, with a focus on its interaction with DNA replication and repair machinery.
Mechanism of Action: Inhibition of Topoisomerase I and Induction of DNA Damage
Topoisomerase I alleviates DNA supercoiling by introducing transient single-strand breaks. This compound binds to the covalent binary complex formed between topoisomerase I and DNA, preventing the religation of the DNA strand.[6] This stabilized "cleavable complex" results in a single-strand break with topoisomerase I covalently attached to the 3'-end.
When a replication fork encounters this complex, it leads to the formation of a DNA double-strand break, a highly cytotoxic lesion.[4] The accumulation of these breaks triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).
Cellular Response to this compound-Induced DNA Damage
The presence of DNA double-strand breaks activates a complex network of signaling pathways designed to arrest the cell cycle and initiate DNA repair. The primary pathways involved are the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase pathways.
ATM/ATR Signaling Cascade
ATM is primarily activated by double-strand breaks, while ATR responds to stalled replication forks and single-stranded DNA.[7] Both kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn orchestrate cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[8]
DNA Repair Pathways
The primary mechanisms for repairing double-strand breaks are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
-
Homologous Recombination (HR): This is a high-fidelity repair pathway that uses a sister chromatid as a template. It is predominantly active in the S and G2 phases of the cell cycle. The Fanconi Anemia (FA) pathway plays a crucial role in coordinating HR-mediated repair of DNA crosslinks and complex DNA damage.[9] Activation of the FA pathway involves the monoubiquitination of the FANCD2-FANCI complex, which then localizes to sites of DNA damage.[10][11]
-
Non-Homologous End Joining (NHEJ): This is a more error-prone pathway that directly ligates the broken DNA ends. It can be active throughout the cell cycle. Interestingly, some studies suggest that in the context of camptothecin-induced damage, NHEJ can be a cytotoxic pathway, and its absence can confer resistance.[4]
The choice between these pathways is complex and depends on factors such as the cell cycle phase and the nature of the DNA break.
Quantitative Data on this compound's Activity
The cytotoxic efficacy of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A121 | Ovarian | 4 | [12] |
| H460 | Lung | 2 | [12] |
| MCF-7 (doxorubicin-susceptible) | Breast | 2 | [12] |
| MCF-7 (doxorubicin-resistant) | Breast | 3 | [12] |
| U-CH1 | Chordoma | 320 | [13] |
| U-CH2 | Chordoma | 830 | [13] |
| CCL4 | Chordoma | 7700 | [13] |
| A-375 | Melanoma | 138 | [13] |
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA, and the inhibitory effect of compounds like this compound.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I Assay Buffer
-
This compound (or other test compounds)
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing 1x assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add human topoisomerase I to initiate the reaction. A no-enzyme control should be included.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.[14][15]
Expected Results: In the absence of an inhibitor, topoisomerase I will convert supercoiled DNA to its relaxed form. Increasing concentrations of this compound will inhibit this activity, resulting in a higher proportion of supercoiled DNA.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Embed cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Place the slides in an electrophoresis chamber with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer.
-
Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[12][16]
γH2AX Immunofluorescence Staining
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100)
-
Blocking solution (e.g., bovine serum albumin)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the fluorescent γH2AX foci using a fluorescence microscope.[3][13]
Conclusion
This compound is a potent anticancer agent that exerts its cytotoxic effects by inhibiting topoisomerase I, leading to the formation of DNA double-strand breaks during replication. This triggers a robust DNA damage response, activating ATM/ATR signaling and subsequent cell cycle arrest to allow for DNA repair. The intricate interplay between the induced damage and the cellular repair mechanisms, particularly homologous recombination and the Fanconi Anemia pathway, is a key determinant of a cell's sensitivity to this compound. A thorough understanding of these molecular interactions is crucial for the rational design of combination therapies and for identifying biomarkers that can predict patient response. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other topoisomerase I inhibitors in both preclinical and clinical research settings.
References
- 1. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. crpr-su.se [crpr-su.se]
- 4. Loss of nonhomologous end joining confers camptothecin resistance in DT40 cells. Implications for the repair of topoisomerase I-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 10. Structural basis of Fanconi anemia pathway activation by FANCM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Staining for γH2AX in paraffin-embedded tissue sections : NextGen Protocols [nextgen-protocols.org]
- 14. inspiralis.com [inspiralis.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
Beyond Topoisomerase I: An In-depth Technical Guide to the Molecular Targets of Rubitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (9-nitrocamptothecin) is a semi-synthetic analog of camptothecin, a potent anti-neoplastic agent.[1] Its primary and well-established mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2] However, the intricate cellular response to this compound extends beyond this singular interaction. This technical guide delves into the molecular targets and signaling pathways modulated by this compound, moving beyond its direct action on topoisomerase I to provide a comprehensive understanding of its broader mechanism of action.
I. Downstream Effects on Cell Cycle and Apoptosis Regulation
The DNA damage induced by this compound triggers a cascade of cellular signaling events, profoundly impacting the machinery that governs cell cycle progression and programmed cell death. While not direct binding targets, the modulation of the following proteins is a critical consequence of this compound's activity.
A. Modulation of Cell Cycle Regulatory Proteins
Treatment with this compound leads to cell cycle arrest, primarily at the S and G2/M phases, preventing cells with damaged DNA from proceeding through division.[4] This is achieved through the altered expression and activity of key cell cycle regulators. Studies have shown that exposure to a liposomal formulation of 9-nitrocamptothecin (9NC-LP) results in the decreased expression of Cyclin A, Cyclin D1, Cyclin E, and Cyclin-dependent kinase 2 (Cdk2).[4] Concurrently, an increased expression of the cyclin-dependent kinase inhibitors p21 and p27 is observed, which act to halt the cell cycle.[4]
B. Induction of Apoptosis via Intrinsic and Extrinsic Pathways
This compound is a potent inducer of apoptosis in various cancer cell lines.[4] This programmed cell death is orchestrated by a complex interplay of pro- and anti-apoptotic proteins. The apoptotic response to this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Following this compound treatment, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been observed.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, including caspase-3, caspase-8, and caspase-9, which are the executioners of apoptosis.[4] The increased expression of apoptosis-inducing factor, mitochondrion-associated 1 (AIFM1) further contributes to this process.[4] The activation of these pathways is often dependent on the p53 tumor suppressor protein, which is upregulated in response to DNA damage.[4]
Table 1: Quantitative Data on the Cytotoxic Effects of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A121 | Ovarian Cancer | 4 | [5] |
| H460 | Lung Cancer | 2 | [5] |
| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 | [5] |
| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 | [5] |
II. The Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway: A Key Modulated Target
A growing body of evidence indicates that camptothecins, including this compound, exert a significant inhibitory effect on the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. HIF-1α is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a crucial role in tumor progression, angiogenesis, and metastasis. While the inhibition of HIF-1α by this compound is a critical aspect of its anti-cancer activity, current research suggests this is an indirect effect mediated by its primary action on topoisomerase I.[6][7]
A. Mechanism of HIF-1α Inhibition
Studies on camptothecin and its analogs, like topotecan, have elucidated a multi-faceted mechanism of HIF-1α inhibition that does not appear to involve direct binding of the drug to HIF-1α itself. Instead, the inhibition of topoisomerase I by these agents leads to:
-
Inhibition of HIF-1α Protein Translation: Topotecan has been shown to inhibit the translation of HIF-1α protein without affecting its mRNA levels or protein stability.[7] This translational inhibition is dependent on active topoisomerase I.[7]
-
Alteration of MicroRNA (miRNA) Expression: Camptothecin can modify the expression of specific microRNAs that target the 3' untranslated region (3'UTR) of HIF-1α mRNA, leading to reduced protein expression.[8]
-
Induction of Antisense Transcription: Inhibition of topoisomerase I can trigger the transcription of antisense RNAs at the HIF-1α gene locus, which may interfere with the expression of the sense HIF-1α mRNA.[6]
This collective evidence points to a sophisticated regulatory network where the cellular stress induced by topoisomerase I inhibition is translated into the downregulation of a key pro-tumorigenic pathway.
B. Consequences for Angiogenesis
The inhibition of HIF-1α by this compound has profound implications for tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. HIF-1α is a potent transcriptional activator of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). By suppressing HIF-1α, this compound can indirectly reduce the expression of VEGF and other angiogenic factors, thereby inhibiting the development of a tumor's blood supply.
III. Experimental Protocols
A. Western Blot Analysis of Apoptosis and Cell Cycle Proteins
This protocol provides a general framework for assessing the impact of this compound on key proteins involved in apoptosis and cell cycle regulation.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA (Bicinchoninic acid) assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-p21, etc.) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading between lanes.
B. In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay is used to assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and can be used to evaluate the anti-angiogenic effects of this compound.
1. Preparation of Matrigel:
-
Thaw Matrigel on ice and pipette it into the wells of a 96-well plate.
-
Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
2. Cell Seeding:
-
Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in a small volume of growth medium.
-
Treat the cells with various concentrations of this compound.
-
Seed the treated cells onto the surface of the solidified Matrigel.
3. Incubation and Observation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope at regular intervals.
4. Quantification:
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
IV. Signaling Pathway and Workflow Diagrams
Caption: Overview of this compound's mechanism of action.
Caption: Experimental workflow for Western blot analysis.
Conclusion
While this compound's potent anti-cancer activity is initiated by the direct inhibition of topoisomerase I, its efficacy is magnified by a cascade of downstream molecular events. This in-depth guide has illuminated the key pathways and molecular players that are modulated by this compound, extending beyond its primary target. A thorough understanding of these multifaceted effects on cell cycle regulation, apoptosis, and the HIF-1α pathway is crucial for the continued development and optimization of this compound and other camptothecin analogs in cancer therapy. Future research employing proteomic and other systems biology approaches will likely uncover even more subtle and complex interactions, further refining our understanding of this important class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Topoisomerase I-mediated inhibition of hypoxia-inducible factor 1: mechanism and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The natural inhibitor of DNA topoisomerase I, camptothecin, modulates HIF-1α activity by changing miR expression patterns in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Story of a Happy Tree: An In-depth Technical Guide to the History and Development of Camptothecin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, mechanism of action, and development of the pivotal anticancer agent, camptothecin (CPT), and its clinically significant analogues. Quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.
A Serendipitous Discovery: The History of Camptothecin
The journey of camptothecin began in the mid-1950s when the National Cancer Institute (NCI) initiated a large-scale program to screen plant extracts for potential anticancer activity. In 1966, researchers Monroe E. Wall and Mansukh C. Wani isolated a cytotoxic alkaloid from the bark and stem of Camptotheca acuminata, a tree native to China known as the "Happy Tree" (Xi Shu) in traditional medicine. This compound, named camptothecin, demonstrated potent antitumor activity in preliminary studies.
However, early clinical trials in the 1970s were stalled due to the compound's poor water solubility and severe, unpredictable toxicities, including hemorrhagic cystitis and myelosuppression. Interest in camptothecin was renewed in 1985 with the discovery of its unique mechanism of action, which differentiated it from other chemotherapeutic agents of the era. This newfound understanding spurred the development of semi-synthetic analogues designed to improve solubility and enhance the therapeutic index, ultimately leading to the FDA approval of topotecan and irinotecan in the mid-1990s.
Mechanism of Action: Poisoning a Crucial Enzyme
Camptothecin and its derivatives exert their cytotoxic effects by targeting DNA topoisomerase I (Topo I), a nuclear enzyme essential for DNA replication and transcription. Topo I relieves torsional stress in the DNA double helix by inducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break.
CPT's mechanism is to "poison" the enzyme. It does not bind to the enzyme or DNA alone but rather intercalates into the Topo I-DNA complex. This stabilizes the covalent intermediate, known as the "cleavable complex," and prevents the religation of the DNA strand. The key steps are:
-
Topo I Cleavage: Topo I nicks one strand of the DNA, forming a covalent bond between a tyrosine residue in the enzyme and the 3'-phosphate end of the broken DNA strand.
-
CPT Binding: Camptothecin binds to this transient Topo I-DNA complex, preventing the enzyme from resealing the DNA break.
-
Collision with Replication Fork: During the S-phase of the cell cycle, the advancing DNA replication fork collides with this stabilized ternary complex. This collision converts the single-strand break into a permanent, irreversible double-strand break.
-
DNA Damage Response and Apoptosis: The accumulation of these double-strand breaks triggers a DNA damage response, activating cell cycle checkpoints and ultimately leading to programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.
The Next Generation: Development of Clinically-Used Analogues
The primary challenges of the parent camptothecin molecule—poor water solubility and the instability of its active lactone ring at physiological pH—drove the synthesis of thousands of derivatives.[1] Modifications focused primarily on the A and B rings of the pentacyclic structure, leading to two major successes:
-
Topotecan (Hycamtin®): A semi-synthetic, water-soluble analogue developed by modifying the A-ring. It received FDA approval in 1996 for treating ovarian and small-cell lung cancer.[2]
-
Irinotecan (CPT-11, Camptosar®): Another water-soluble derivative, irinotecan is a prodrug that is converted in vivo by carboxylesterase enzymes to its highly active metabolite, SN-38.[3] SN-38 is approximately 1000 times more potent than irinotecan itself at inhibiting Topo I. Irinotecan was approved in 1996 for the treatment of metastatic colorectal cancer.[4]
Other analogues such as belotecan have been approved in specific regions, and many others, including nanoparticle and antibody-drug conjugate formulations, are in various stages of clinical development.[2][5]
Data Presentation: Comparative Efficacy of Camptothecin and Analogues
The following tables summarize key quantitative data for camptothecin and its primary analogues, providing a basis for comparison of their cytotoxic potency and clinical efficacy.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Camptothecin and Analogues
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Camptothecin | HT29 | Colon Carcinoma | 37 nM | [6] |
| Camptothecin | SKOV3 | Ovarian Cancer | 48 nM | [6] |
| Camptothecin | SW1116 | Colon Cancer | 2.95 µM | [7] |
| Topotecan | Multiple | Various | Varies (nM to µM range) | [8][9] |
| Irinotecan (CPT-11) | Multiple | Various | Varies (µM range) | [7][9] |
| SN-38 (Active Metabolite) | SW1116 | Colon Cancer | 33.67 µM | [7] |
| ZBH-1205 (Analogue) | SW1116 | Colon Cancer | 0.09 µM | [7] |
IC₅₀ values are highly dependent on the cell line and assay conditions (e.g., exposure time).
Table 2: Clinical Efficacy Data from the Phase 3 RESILIENT Trial (Second-Line Relapsed SCLC)
| Parameter | Liposomal Irinotecan | Topotecan | Hazard Ratio (95% CI) | P-Value |
| Median Overall Survival (OS) | 7.9 months | 8.3 months | 1.11 (0.90-1.37) | 0.31 |
| Median Progression-Free Survival (PFS) | 4.0 months | 3.3 months | 0.96 (0.77-1.20) | 0.71 |
| Objective Response Rate (ORR) | 44.1% | 21.6% | N/A | <0.0001 |
| Grade ≥3 Related Adverse Events | 42.0% | 83.4% | N/A | N/A |
Data from the RESILIENT Part 2 Study. SCLC: Small Cell Lung Cancer.[4][10][11][12]
Experimental Protocols
This section provides detailed methodologies for representative experiments in the study of camptothecins.
Synthesis of Topotecan Hydrochloride
The synthesis of topotecan is typically achieved via a Mannich reaction from the precursor 10-hydroxy-camptothecin. The following is a representative protocol:
-
Preparation of Reagents:
-
Prepare an iminium salt of the formula [H₂C=NR¹R²]⁺X⁻ (e.g., Eschenmoser's salt).
-
Dissolve 10-hydroxy-camptothecin in an appropriate anhydrous organic solvent system (e.g., a mixture of dichloromethane and isopropanol).[13]
-
-
Mannich Reaction:
-
Add the iminium salt to the solution of 10-hydroxy-camptothecin in the presence of a base (e.g., triethylamine).[14]
-
Stir the resulting mixture at room temperature under anhydrous conditions until the reaction is complete (monitored by TLC or HPLC).
-
-
Salt Formation and Isolation:
-
To the reaction mixture, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.[13]
-
Stir the mixture for several hours to ensure complete precipitation.
-
Filter the resulting solid, wash with a suitable solvent (e.g., dichloromethane), and dry under vacuum to yield topotecan hydrochloride.[14]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HT-29) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the camptothecin analogue in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions (including a vehicle-only control).
-
Incubation: Incubate the plates for a specified exposure duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Camptothecin cytotoxic effects in vitro: dependency on exposure duration and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irinotecan (CPT-11): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I clinical trial of weekly combined topotecan and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 3 RESILIENT Trial Compares Liposomal Irinotecan With Topotecan in Relapsed SCLC [lungcancerstoday.com]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. US7977483B2 - Process for making topotecan - Google Patents [patents.google.com]
- 14. WO2008127606A1 - Process for making topotecan - Google Patents [patents.google.com]
- 15. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Rubitecan Formulation for Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (9-Nitrocamptothecin) is a semi-synthetic analog of camptothecin, a potent inhibitor of topoisomerase I.[1][2] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA single-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3] this compound has been investigated for its antitumor activity against a range of malignancies, including pancreatic, ovarian, and lung cancers.[1][2] A significant area of research has focused on developing a stable and bioavailable oral formulation to improve patient compliance and allow for chronic dosing schedules.[2]
One of the main challenges with oral delivery of this compound is its poor water solubility and low permeability.[4] To overcome this, formulations utilizing amorphous solid dispersions have been explored. This document provides detailed application notes and protocols for the formulation, in vitro evaluation, and in vivo testing of an oral formulation of this compound.
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| A121 | Ovarian Cancer | 4 |
| H460 | Lung Cancer | 2 |
| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 |
| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 |
Data compiled from[1].
Preclinical Pharmacokinetics of Oral this compound
Pharmacokinetic parameters of this compound have been assessed in animal models following oral administration.
| Species | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (h·µg/L) | Absolute Bioavailability (%) |
| Rat | 3 | 203 | 0.3 | 269 | 14.6 |
| Rat | 6 | 417 | 0.2 | 439 | 14.6 |
| Rat | 12 | 1150 | 0.3 | 881 | 14.6 |
Data compiled from[5]. Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
In Vivo Efficacy of Oral this compound
The antitumor efficacy of oral this compound has been demonstrated in preclinical xenograft models.
| Xenograft Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |
| U937 | Leukemia | 4 | Twice per week | Significant tumor growth reduction |
Data compiled from[1].
Signaling Pathway
This compound's Mechanism of Action: Topoisomerase I Inhibition Leading to Apoptosis
This compound exerts its anticancer effects by targeting topoisomerase I, a key enzyme in DNA replication and transcription. The inhibition of this enzyme leads to a cascade of events culminating in programmed cell death.
Caption: this compound's signaling pathway from Topoisomerase I inhibition to apoptosis.
Experimental Protocols
Preparation of this compound Solid Dispersion for Oral Formulation
This protocol describes the preparation of a Soluplus®-based solid dispersion of this compound to enhance its aqueous solubility, a critical step for oral formulation development.[6]
Caption: Workflow for the preparation of an oral this compound formulation.
Protocol:
-
Materials and Equipment:
-
This compound powder
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle or a suitable mill
-
Sieves with appropriate mesh size
-
Differential Scanning Calorimeter (DSC)
-
X-Ray Diffractometer (XRD)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
-
Procedure:
-
Weigh the desired amounts of this compound and Soluplus® (e.g., in a 1:10 drug-to-polymer ratio).
-
Dissolve both components completely in a minimal amount of a suitable solvent system (e.g., a 1:1 mixture of methanol and acetone) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is completely removed, a thin film of the solid dispersion will be formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle or a mill.
-
Sieve the powder to obtain a uniform particle size.
-
Characterize the prepared solid dispersion using DSC to confirm the amorphization of this compound, XRD to analyze the crystalline structure, and FTIR to check for any drug-polymer interactions.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the oral this compound formulation on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., H460 or MCF-7) in appropriate cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of the this compound oral formulation in a suitable solvent (e.g., DMSO) and serially dilute it in cell culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the this compound formulation. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of the oral this compound formulation in a mouse xenograft model.[7]
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Allow the mice to acclimatize for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest the desired cancer cells (e.g., H460) during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
Monitor the tumor growth regularly using a caliper.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the oral this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the formulation orally to the treatment group at the desired dose and schedule (e.g., 4 mg/kg, twice a week).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice twice a week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and, if required, fix them in formalin for histological analysis.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Quantification of this compound in Plasma by HPLC-UV
This protocol provides a general method for the quantification of this compound in plasma samples, which is essential for pharmacokinetic studies. This is a representative protocol and may require optimization.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., another camptothecin analog not present in the study).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 50 mM acetate buffer, pH 4.5 (Solvent B).
-
Gradient Program:
-
0-9 min: 40% A
-
9-16 min: 40% to 70% A
-
16-20 min: 70% A
-
20-25 min: Re-equilibration at 40% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. A novel oral camptothecin analog, gimatecan, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of 9-nitro-20(S)-camptothecin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Rubitecan in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (9-nitrocamptothecin) is a semi-synthetic analog of camptothecin, an anti-cancer agent that functions as a topoisomerase I inhibitor.[1][2] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations. Therefore, robust and sensitive analytical methods for the accurate quantification of this compound and its active metabolite, 9-amino this compound, in human plasma are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This document provides a detailed application note and protocol for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and 9-amino this compound in human plasma.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1][3] This enzyme is responsible for relaxing supercoiled DNA during replication and transcription by creating transient single-strand breaks.[2] this compound stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).[4]
Caption: Mechanism of this compound as a Topoisomerase I inhibitor.
Analytical Method: LC-MS/MS
A sensitive and specific LC-MS/MS method has been validated for the simultaneous quantification of this compound and its active metabolite, 9-amino this compound, in human plasma. This method utilizes liquid-liquid extraction for sample preparation and deuterated internal standards for accurate quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method.
| Parameter | This compound | 9-amino this compound |
| Linearity Range | 2.5 - 500 ng/mL | 2.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 50 pg/mL |
| Accuracy at LLOQ | 98 - 100% | 98 - 100% |
| Precision (%CV) at LLOQ | < 2% | < 2% |
| Intra-batch Precision (%CV) | ≤ 5.71% | ≤ 5.47% |
| Inter-batch Precision (%CV) | ≤ 5.10% | ≤ 6.68% |
| Intra-batch Bias (%) | -6.67 to 5.00% | -7.80 to 2.60% |
| Inter-batch Bias (%) | -4.00 to 3.75% | -6.00 to -0.25% |
| Mean Recovery | Reproducible | Reproducible |
| Freeze-Thaw Stability | Stable | Stable |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 2.5 mg of this compound and 9-amino this compound reference standards into separate volumetric flasks.
-
Dissolve the standards in an appropriate volume of methanol to achieve a final concentration of 100 µg/mL.
-
Similarly, prepare primary stock solutions for the deuterated internal standards (this compound-D4 and 9-amino this compound-D4) at a concentration of 100 µg/mL in methanol.
b. Intermediate and Working Standard Solutions:
-
Prepare a mixed intermediate solution of this compound and 9-amino this compound at 2.5 µg/mL by diluting the primary stock solutions with methanol.
-
From this intermediate solution, prepare a series of working standard solutions for spiking into blank plasma to create calibration standards.
-
Prepare a mixed internal standard (ISTD) working solution of this compound-D4 and 9-amino this compound-D4 at a concentration of 25 ng/mL in the diluent solvent.
c. Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the appropriate working standard solutions.
Sample Preparation: Liquid-Liquid Extraction (LLE)
References
Application Notes and Protocols for HPLC Analysis of Rubitecan and its Metabolites
These application notes provide detailed protocols for the quantitative analysis of Rubitecan (9-nitrocamptothecin) and its primary metabolites, 9-aminocamptothecin and 10-hydroxycamptothecin, in biological matrices using High-Performance Liquid Chromatography (HPLC). These methods are suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
Overview
This compound is a semi-synthetic derivative of camptothecin, an anti-cancer agent that inhibits topoisomerase I. Its metabolic pathway in humans primarily involves the reduction of the nitro group to form 9-aminocamptothecin, the active metabolite. Another related compound of interest is 10-hydroxycamptothecin, a natural analog of camptothecin also investigated for its anti-tumor properties. Accurate and sensitive analytical methods are crucial for determining the concentrations of this compound and its metabolites in biological samples.
Metabolic Pathway of this compound
The primary metabolic conversion of this compound in humans is the reduction of the 9-nitro group to 9-amino-Rubitecan, which is the active metabolite.[1] This is followed by glucuronidation.[1]
Caption: Metabolic conversion of this compound to its active metabolite.
Experimental Protocols
Method 1: Simultaneous Determination of this compound and 9-Aminocamptothecin in Human Plasma by LC-MS/MS
This method is designed for the simultaneous quantification of this compound and its active metabolite, 9-aminocamptothecin, in human plasma.[1]
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette a specific volume of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (e.g., deuterated this compound and 9-aminocamptothecin).
-
Perform liquid-liquid extraction (LLE) using an appropriate organic solvent.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3.1.2. HPLC-MS/MS Conditions
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 10mM Ammonium Format and Acetonitrile (70:30 v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: Not specified, typically 5-20 µL
-
Run Time: 4.0 minutes[1]
-
Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) positive ion mode[1]
Method 2: Determination of 9-Nitrocamptothecin and 9-Aminocamptothecin in Human Plasma by HPLC with UV and Fluorescence Detection
This method is suitable for the analysis of this compound and 9-aminocamptothecin using standard HPLC detectors.[2]
3.2.1. Sample Preparation (Deproteinization and Solid-Phase Extraction)
-
To 500 µL of plasma, add a deproteinizing agent.
-
Vortex and centrifuge to precipitate proteins.
-
Perform an acid-catalyzed conversion to transform both lactone and carboxylate forms into the lactone form.[2]
-
Load the supernatant onto a solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent.
-
Evaporate the eluate and reconstitute the residue.
3.2.2. HPLC Conditions
Method 3: Analysis of 10-Hydroxycamptothecin by LC-ESI-MS/MS
This method provides a rapid and sensitive approach for the quantification of 10-hydroxycamptothecin.[3]
3.3.1. Sample Preparation
-
Extract the sample containing 10-hydroxycamptothecin with a suitable solvent.
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with the mobile phase if necessary.
3.3.2. HPLC-MS/MS Conditions
-
Column: Agilent Eclipse XDB-C18[3]
-
Mobile Phase: Methanol and water (1:1, v/v) containing 0.2% formic acid[3]
-
Detection: API3000 triple-stage quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites involves sample preparation, chromatographic separation, and detection.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Determination of 9-nitrocamptothecin and its metabolite 9-aminocamptothecin in human plasma using high-performance liquid chromatography with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Determining Rubitecan IC50 Values: A Guide to Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubitecan (9-Nitrocamptothecin) is a semi-synthetic analog of camptothecin, a natural plant alkaloid. It functions as a potent inhibitor of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication.[3] This mechanism ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][5] this compound has demonstrated significant antitumor activity against a broad spectrum of human cancers, with notable efficacy in pancreatic cancer.[1][6][7]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer research, cell-based assays are routinely employed to determine the IC50 value of a drug, providing insights into its cytotoxic or cytostatic effects on cancer cell lines. This document provides detailed protocols for two common colorimetric assays, the MTT and SRB assays, for determining the IC50 value of this compound.
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of this compound in various human cancer cell lines as determined by cell-based assays.
| Cancer Type | Cell Line | IC50 Value (nM) | Reference |
| Ovarian Cancer | A121 | 4 | [8] |
| Lung Cancer | H460 | 2 | [8] |
| Breast Cancer | MCF-7 (doxorubicin-susceptible) | 2 | [8] |
| Breast Cancer | MCF-7 (doxorubicin-resistant) | 3 | [8] |
| Leukemia | U937 | Not explicitly stated in nM, but demonstrated cytotoxic/cytostatic effects | [8] |
Note: The potency of this compound can vary depending on the cell line and the specific assay conditions used.
Experimental Protocols
Two widely used and reliable methods for determining the IC50 of chemotherapeutic agents are the MTT and Sulforhodamine B (SRB) assays. Both are colorimetric assays suitable for high-throughput screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
This compound (9-Nitrocamptothecin)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)[4]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).
-
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins in a stoichiometric manner under acidic conditions.[12][13] The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound (9-Nitrocamptothecin)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[13]
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)[13]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.[13]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Follow step 5 as described in the MTT assay protocol to calculate the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using MTT and SRB assays.
Signaling Pathway of Topoisomerase I Inhibition by this compound
Caption: this compound-induced DNA damage response and apoptosis pathway.
References
- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Topoisomerase I inhibitors: camptothecins and beyond | Semantic Scholar [semanticscholar.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rubitecan Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of Rubitecan, a potent topoisomerase I inhibitor, in combination with other chemotherapy agents. The information is intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound-based combination therapies.
Introduction to this compound
This compound (9-nitrocamptothecin) is a semi-synthetic analog of camptothecin, a natural alkaloid with significant antitumor activity. Like other camptothecins, this compound's primary mechanism of action is the inhibition of DNA topoisomerase I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[3] When the replication fork collides with these stabilized cleavage complexes, irreversible double-strand breaks occur, ultimately triggering apoptotic cell death.[3] this compound has been investigated for the treatment of various cancers, including pancreatic, ovarian, and colorectal cancer.[4][5][6]
Preclinical Data for this compound Combination Therapy
Preclinical studies are essential for evaluating the potential synergy, efficacy, and safety of combining this compound with other cytotoxic agents. The following tables summarize key quantitative data from in vitro and in vivo preclinical studies.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of this compound as a single agent in various cancer cell lines. Data for combination studies is limited in publicly available literature and requires further investigation through dedicated preclinical studies.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A121 | Ovarian Cancer | 4 |
| H460 | Lung Cancer | 2 |
| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 |
| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 |
Data sourced from Cayman Chemical product information.
In Vivo Efficacy: Xenograft Models
Animal xenograft models are crucial for assessing the in vivo antitumor activity of drug combinations. The following table summarizes the results of a preclinical study evaluating an intravenous formulation of this compound in various human tumor xenograft models in athymic nude mice.
| Tumor Model | Cancer Type | Treatment Schedule | % Tumor Growth Delay | Complete Regressions |
| A375 | Melanoma | 2.5 mg/kg, 2x 5-day cycles with 2-day rest | Significant | Yes |
| MX-1 | Breast | 2.5 mg/kg, 2x 5-day cycles with 2-day rest | Significant | Yes |
| SKMES | Non-small-cell lung | 2.5 mg/kg, 2x 5-day cycles with 2-day rest | Significant | Yes |
| Panc-1 | Pancreatic | 2.5 mg/kg, 2x 5-day cycles with 2-day rest | Significant | Not Reported |
| HT29 | Colon | 2.5 mg/kg, 2x 5-day cycles with 2-day rest | Significant | Not Reported |
Data from a study on an i.v. formulation of this compound in IDD-P against human solid tumor xenografts.[1] Another preclinical study reported 100% growth inhibition in 30/30 human cancer xenografts in nude mice treated with the maximum tolerated dose of this compound.[7]
Clinical Data for this compound Combination Therapy
Clinical trials have primarily focused on combining this compound with gemcitabine and 5-fluorouracil, particularly in patients with advanced pancreatic cancer.
Combination with Gemcitabine
A Phase I clinical trial evaluated the combination of oral this compound and intravenous gemcitabine in patients with advanced malignancies.
| Parameter | Value |
| Recommended Phase II Dose | |
| This compound | 1 mg/m²/day, orally on days 1-5 and 8-12 |
| Gemcitabine | 1000 mg/m², IV infusion over 30 min on days 1 and 8 of a 21-day cycle |
| Dose-Limiting Toxicity | Myelosuppression (neutropenia and thrombocytopenia) |
| Other Side Effects | Diarrhea, nausea, vomiting, fatigue |
| Efficacy (in 18 evaluable patients) | 5 patients with stable disease |
Data from a Phase I study of this compound and gemcitabine in patients with advanced malignancies.[7] Another Phase I study of a different dosing schedule reported partial responses in patients with pancreatic and esophageal cancer.[8] A Phase II study of this combination in patients with non-resectable pancreatic cancer was also conducted.[9]
Combination with 5-Fluorouracil (5-FU)
A Phase II study investigated the use of this compound in patients with advanced colorectal cancer who had failed previous 5-FU based chemotherapy. In this study, this compound was administered as a single agent.[4][6] A Phase III trial compared this compound to 5-FU in patients with recurrent or refractory pancreatic cancer previously treated with gemcitabine.[10]
| Parameter | This compound Arm | 5-FU Arm |
| Number of Patients | Not specified in abstract | Not specified in abstract |
| Treatment Regimen | Not specified in abstract | Not specified in abstract |
| Median Survival | Not specified in abstract | Not specified in abstract |
| Response Rate | Not specified in abstract | Not specified in abstract |
| Grade 3/4 Toxicity | Not specified in abstract | Not specified in abstract |
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines, animal models, and research questions.
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing cell viability based on the metabolic activity of cells.[5][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other chemotherapy agents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the other chemotherapy agent, and the combination of both. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. The Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and using a xenograft model to evaluate the in vivo efficacy of this compound combination therapy.[2][8][12][13][14]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and other chemotherapy agents formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound, the other chemotherapy agent, and the combination therapy according to the planned dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal or intravenous injection for other agents). Include a vehicle control group.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group. Statistical analysis should be performed to determine the significance of the observed differences.
Signaling Pathways and Visualizations
Topoisomerase I Inhibition and Apoptosis Signaling Pathway
This compound's inhibition of topoisomerase I leads to DNA damage, which activates a cascade of signaling events culminating in apoptosis.[3][15][16][17] Key pathways involved include the activation of DNA damage sensors like ATM and ATR, which in turn activate downstream effectors such as Chk2 and p53.[3] This leads to cell cycle arrest and the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound-induced Topoisomerase I inhibition leading to apoptosis.
Experimental Workflow for In Vitro Combination Study
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound in combination with another chemotherapy agent in vitro.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Phase II study of this compound, an oral camptothecin in patients with advanced colorectal cancer who have failed previous 5-fluorouracil based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of this compound and gemcitabine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.7. In Vivo Xenograft Model [bio-protocol.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Nitrocamptothecin or Fluorouracil in Treating Patients With Recurrent or Refractory Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase I Requirement for Death Receptor-induced Apoptotic Nuclear Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for Assessing Rubitecan Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (9-nitrocamptothecin) is a potent, orally bioavailable topoisomerase I inhibitor that has demonstrated significant antitumor activity in a broad range of preclinical cancer models.[1][2] As a camptothecin analog, its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[3][4] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in animal models, specifically focusing on human tumor xenografts in immunodeficient mice. The protocols cover experimental design, drug administration, efficacy endpoints, and pharmacodynamic biomarker analysis.
I. Quantitative Efficacy Data of this compound in Preclinical Models
The following tables summarize the quantitative data on this compound's efficacy from various preclinical studies involving human tumor xenograft models in nude mice.
Table 1: Efficacy of Intravenously Administered this compound in IDD-P Formulation [5]
| Tumor Model | Cell Line | Efficacy Endpoint | Dosing Schedule | Outcome |
| Melanoma | A375 | Tumor Growth Delay | 2.5 mg/kg, 2x 5-day cycles | Significant delay, some complete regressions |
| Breast Carcinoma | MX-1 | Tumor Growth Delay | 2.5 mg/kg, 2x 5-day cycles | Significant delay, some complete regressions |
| Non-Small-Cell Lung Carcinoma | SKMES | Tumor Growth Delay | 2.5 mg/kg, 2x 5-day cycles | Significant delay, some complete regressions |
| Pancreatic Carcinoma | Panc-1 | Tumor Growth Delay | 2.5 mg/kg, 2x 5-day cycles | Significant delay |
| Colon Carcinoma | HT29 | Tumor Growth Delay | 2.5 mg/kg, 2x 5-day cycles | Significant delay |
Tumor sensitivity for the i.v. formulation was ranked as: MX-1 > A375 > SKMES > Panc-1 > HT29.[5]
Table 2: Efficacy of Orally Administered this compound [6]
| Tumor Models | Number of Models | Efficacy Endpoint | Dosing Schedule | Outcome |
| Various Human Cancers | 30 | Tumor Growth Inhibition | 1 mg/kg/day, 5 days on/2 days off | 100% (30/30) tumor growth inhibition |
| Various Human Cancers | 30 | Complete Tumor Regression | 1 mg/kg/day, 5 days on/2 days off | 80% (24/30) complete tumor disappearance |
*Included lung, colorectal, breast, pancreatic, ovarian, prostate, stomach, melanoma, and leukemia xenografts.[6]
II. Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice.[7][8]
Materials:
-
Human cancer cell line of interest (e.g., A375, MX-1)
-
Complete cell culture medium (e.g., RPMI, DMEM with FBS and antibiotics)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel® (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice (e.g., NU/NU)
-
1 mL syringes with 25-27G needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Clippers for shaving
-
Calipers
Procedure:
-
Cell Preparation: a. Culture tumor cells to approximately 80% confluency. b. Harvest cells using trypsin and wash twice with cold PBS or HBSS. c. Perform a cell count and assess viability (should be >95%). d. Resuspend the cell pellet in cold PBS or HBSS to the desired concentration (e.g., 5 x 10^7 cells/mL). If using Matrigel, resuspend cells in a 1:1 mixture of cold PBS/HBSS and Matrigel. Keep on ice.
-
Animal Preparation and Cell Implantation: a. Anesthetize the mouse. b. Shave a small area on the right flank of the mouse. c. Draw 100-200 µL of the cell suspension (typically 5-10 x 10^6 cells) into a 1 mL syringe. d. Gently lift the skin on the flank and insert the needle subcutaneously. e. Inject the cell suspension, forming a small bleb under the skin. f. Slowly withdraw the needle to prevent leakage.
-
Tumor Growth Monitoring: a. Monitor the animals daily for general health and tumor appearance. b. Once tumors are palpable, measure the length (L) and width (W) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (L x W²) / 2 . d. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
A. Oral Administration (Intragastric Gavage) [6]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Hydroxypropyl Methylcellulose in sterile water)
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: a. Prepare the desired concentration of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. b. Prepare a fresh solution daily.
-
Administration: a. Gently restrain the mouse. b. Measure the distance from the mouse's nose to the tip of the xiphoid process to determine the appropriate insertion depth for the gavage needle. c. Insert the gavage needle smoothly into the esophagus and down to the predetermined depth. d. Administer the calculated volume of the this compound suspension slowly. e. Observe the animal for any signs of distress post-administration.
B. Intravenous Administration (Tail Vein Injection) [9][10]
Materials:
-
This compound formulation for IV use (e.g., this compound in IDD-P, a particulate suspension)[5]
-
Sterile saline
-
Mouse restrainer
-
Heat lamp (optional, for vasodilation)
-
27-30G needles and syringes
Procedure:
-
Preparation of Dosing Solution: a. Reconstitute or dilute the IV formulation of this compound according to the manufacturer's instructions or study protocol.
-
Administration: a. Place the mouse in a restrainer. b. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins. c. Disinfect the tail with an alcohol swab. d. Insert the needle, bevel up, into one of the lateral tail veins. e. Slowly inject the calculated volume (typically 5 mL/kg). The vein should blanch if the injection is successful. f. Withdraw the needle and apply gentle pressure to the injection site.
Protocol 3: Efficacy and Toxicity Assessment
Procedure:
-
Efficacy Monitoring: a. Continue to measure tumor volumes 2-3 times per week. b. Record the body weight of each animal at the same frequency. c. Key efficacy endpoints include:
- Tumor Growth Inhibition (%TGI): Calculated at the end of the study using the formula: %TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
- Tumor Regression: A decrease in tumor volume from baseline.
- Survival: Monitor until a humane endpoint is reached.
-
Toxicity and Humane Endpoints: a. Monitor animals daily for clinical signs of toxicity (e.g., hunched posture, rough coat, lethargy, diarrhea). b. Euthanize animals if they meet predefined humane endpoints, which may include:
- Tumor volume exceeding a certain size (e.g., 2000 mm³).
- Body weight loss exceeding 20%.[11]
- Tumor ulceration.
- Severe signs of distress.
Protocol 4: Pharmacodynamic Biomarker Analysis
At the end of the study, or at specified time points, tumors can be harvested for biomarker analysis to confirm the mechanism of action.
A. DNA Damage Assessment (γH2AX Immunohistochemistry) [8][12][13]
Materials:
-
Formalin or Paraformaldehyde (PFA) for fixation
-
Paraffin embedding reagents
-
Microtome
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody and detection system (e.g., HRP-DAB or fluorescent)
-
Microscope
Procedure:
-
Tissue Processing: a. Excise tumors and fix in 10% neutral buffered formalin for 24 hours. b. Process and embed the tumors in paraffin. c. Cut 4-5 µm sections onto slides.
-
Immunohistochemistry: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer). c. Block endogenous peroxidase and non-specific binding sites. d. Incubate with the primary γH2AX antibody. e. Wash and incubate with the appropriate secondary antibody and detection reagent. f. Counterstain with hematoxylin (for HRP-DAB) or DAPI (for fluorescent). g. Dehydrate, clear, and mount the slides.
-
Analysis: a. Quantify the percentage of γH2AX-positive nuclei in the tumor sections under a microscope. An increase in γH2AX staining in the treated group compared to the control group indicates DNA double-strand breaks.
B. Apoptosis Detection (TUNEL Assay) [14][15][16]
Materials:
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
Formalin or PFA for fixation
-
Paraffin embedding reagents
-
Microtome
-
Microscope
Procedure:
-
Tissue Processing: a. Process tumors as described for γH2AX staining.
-
TUNEL Staining: a. Deparaffinize and rehydrate the tissue sections. b. Follow the specific instructions of the commercial TUNEL kit, which typically involves:
- Permeabilization with proteinase K.
- Incubation with the TdT enzyme and labeled nucleotides (e.g., BrdU or FITC-dUTP).
- Detection of the incorporated labeled nucleotides using an anti-label antibody conjugated to an enzyme or fluorophore. c. Counterstain the nuclei.
-
Analysis: a. Quantify the percentage of TUNEL-positive (apoptotic) cells in the tumor sections. A higher percentage of TUNEL-positive cells in the treated group indicates increased apoptosis.
III. Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing this compound efficacy.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. γ-H2AX expression detected by immunohistochemistry correlates with prognosis in early operable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of apoptotic tumor cells in mice with TUNEL staining [bio-protocol.org]
- 15. TUNEL assay for measuring cellular apoptosis in the mouse brain [bio-protocol.org]
- 16. TUNEL staining [abcam.com]
Application Notes and Protocols for Aerosol Delivery of Liposomal Rubitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (9-nitrocamptothecin) is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical application has been hampered by poor aqueous solubility and systemic toxicity.[1][2] Liposomal encapsulation offers a promising strategy to improve the solubility, stability, and pharmacokinetic profile of this compound. Furthermore, aerosol delivery of liposomal this compound directly to the lungs presents a non-invasive approach for treating lung cancer and pulmonary metastases, potentially increasing drug concentration at the tumor site while minimizing systemic side effects.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and aerosol delivery of liposomal this compound for preclinical research.
Signaling Pathway of Camptothecins
Camptothecins, including this compound, exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relaxing DNA supercoiling during replication and transcription. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis and cell death.
References
- 1. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Delivery Systems for Inhalation: A Critical Review Highlighting Formulation Issues and Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols: Experimental Design for Rubitecan Clinical Trials in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubitecan (also known as Orathecin or 9-nitrocamptothecin) is an orally bioavailable topoisomerase I inhibitor.[1] It is a semi-synthetic derivative of camptothecin, a natural product extracted from the Camptotheca acuminata tree.[2][3] this compound exerts its anticancer effect by binding to the DNA-topoisomerase I complex.[4] This binding prevents the re-ligation of single-strand DNA breaks created by topoisomerase I during DNA replication and transcription, leading to the accumulation of DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[4][5] this compound has been investigated in clinical trials for the treatment of various solid tumors, including pancreatic, ovarian, breast, and lung cancer.[1][2] Its oral administration offers a potential advantage in terms of convenience and the possibility of prolonged exposure schedules.[1]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of DNA topoisomerase I.[3][4][6] Topoisomerase I is a nuclear enzyme that relaxes supercoiled DNA by inducing transient single-strand breaks.[1] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[4] This stabilized complex becomes a cytotoxic lesion when it is encountered by the DNA replication machinery, leading to the formation of irreversible double-strand DNA breaks and ultimately, cell death.[5]
Preclinical Data Summary
This compound has demonstrated significant antitumor activity in a range of preclinical models, including both in vitro cell-based assays and in vivo xenograft studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A121 | Ovarian Cancer | 4 |
| H460 | Lung Cancer | 2 |
| MCF-7 | Breast Cancer (Doxorubicin-susceptible) | 2 |
| MCF-7 | Breast Cancer (Doxorubicin-resistant) | 3 |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. [2]
In Vivo Efficacy in Xenograft Models
This compound has shown significant tumor growth inhibition in various human tumor xenograft models in immunocompromised mice.
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| A375 | Melanoma | 1.25-2.5 mg/kg, i.v., 5 days/week for 2 weeks | Significant tumor growth delay |
| MX-1 | Breast Carcinoma | 1.25-2.5 mg/kg, i.v., 5 days/week for 2 weeks | Significant tumor growth delay |
| SKMES | Non-Small-Cell Lung Carcinoma | 1.25-2.5 mg/kg, i.v., 5 days/week for 2 weeks | Significant tumor growth delay |
| Panc-1 | Pancreatic Carcinoma | 1.25-2.5 mg/kg, i.v., 5 days/week for 2 weeks | Significant tumor growth delay |
| HT29 | Colon Carcinoma | 1.25-2.5 mg/kg, i.v., 5 days/week for 2 weeks | Significant tumor growth delay |
| U937 | Leukemia | 4 mg/kg, twice per week | Reduced tumor growth |
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models. [2][6]
Clinical Experimental Design: Phase I/II Study in Advanced Solid Tumors
This section outlines a proposed Phase I/II clinical trial to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Study Objectives
Phase I:
-
To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of orally administered this compound.
-
To characterize the dose-limiting toxicities (DLTs) of this compound.
-
To evaluate the pharmacokinetic (PK) profile of this compound and its active metabolite, 9-aminocamptothecin.
Phase II:
-
To assess the preliminary anti-tumor activity of this compound at the RP2D in specific solid tumor cohorts.
-
To further evaluate the safety and tolerability of this compound at the RP2D.
Study Endpoints
Phase I:
-
Primary: Incidence of DLTs, determination of MTD.
-
Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), overall response rate (ORR), duration of response (DOR), progression-free survival (PFS).
Phase II:
-
Primary: ORR based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
Secondary: DOR, PFS, overall survival (OS), safety profile.
Patient Selection Criteria
Inclusion Criteria:
-
Histologically or cytologically confirmed advanced or metastatic solid tumor for which standard therapy is no longer effective or available.
-
Measurable disease as per RECIST criteria.
-
Age ≥ 18 years.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Adequate organ function (hematological, renal, and hepatic).
-
Willingness to provide written informed consent.
Exclusion Criteria:
-
Prior treatment with a topoisomerase I inhibitor.
-
Active or uncontrolled brain metastases.
-
Significant gastrointestinal disorders that may affect drug absorption.
-
Major surgery within 4 weeks prior to study entry.
-
Pregnant or breastfeeding women.
Treatment Plan
Phase I (Dose Escalation): A standard 3+3 dose escalation design will be used. Cohorts of 3-6 patients will receive escalating doses of oral this compound once daily for 5 consecutive days, followed by a 2-day rest period, repeated weekly for a 28-day cycle.
Phase II (Dose Expansion): Patients will be enrolled into specific solid tumor cohorts (e.g., pancreatic, ovarian, colorectal cancer) and will receive this compound at the RP2D determined in Phase I, following the same administration schedule.
Experimental Protocols
Protocol for Pharmacokinetic (PK) Sample Collection and Processing
Objective: To determine the plasma concentrations of this compound and its active metabolite, 9-aminocamptothecin, over time.
Materials:
-
K2-EDTA collection tubes
-
Refrigerated centrifuge
-
Cryovials
-
Dry ice
-
-80°C freezer
Procedure:
-
Sample Collection:
-
Collect 5 mL of whole blood into K2-EDTA tubes at the following time points:
-
Cycle 1, Day 1: Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
-
Sample Processing:
-
Immediately after collection, gently invert the K2-EDTA tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into two pre-labeled cryovials (minimum 1 mL per aliquot).
-
-
Sample Storage and Shipment:
-
Immediately freeze the plasma aliquots on dry ice.
-
Store the frozen plasma samples at -80°C until shipment for bioanalysis.
-
Ship the samples on dry ice to the designated bioanalytical laboratory.
-
Protocol for Bioanalytical Method
Objective: To quantify the concentrations of this compound and 9-aminocamptothecin in human plasma using a validated LC-MS/MS method.
Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be utilized for the simultaneous determination of this compound and its metabolite, 9-aminocamptothecin, in human plasma.[6]
Sample Extraction:
-
Thaw plasma samples at room temperature.
-
Transfer 0.2 mL of plasma into a clean tube.
-
Add 50 µL of a mixed internal standard solution (deuterated this compound and 9-aminocamptothecin).
-
Add 50 µL of 0.1N sodium hydroxide solution and vortex.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: The specific column, mobile phase composition, flow rate, and mass spectrometer settings should be optimized and validated according to standard bioanalytical method validation guidelines.[6]
Data Presentation
All quantitative data from the clinical trial should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 3: Example of Patient Demographics and Baseline Characteristics Table
| Characteristic | N = [Total Number of Patients] |
|---|---|
| Age, median (range) | |
| Gender, n (%) | |
| Male | |
| Female | |
| ECOG Performance Status, n (%) | |
| 0 | |
| 1 | |
| Tumor Type, n (%) | |
| Pancreatic | |
| Ovarian | |
| Colorectal | |
| Other |
| Prior Lines of Therapy, median (range) | |
Table 4: Example of Treatment-Emergent Adverse Events (TEAEs) Table (Phase I)
| Adverse Event (MedDRA Preferred Term) | Dose Level 1 (X mg/m²) (N=X) | Dose Level 2 (Y mg/m²) (N=Y) | Dose Level 3 (Z mg/m²) (N=Z) |
|---|---|---|---|
| Any Grade, n (%) | |||
| Neutropenia | |||
| Thrombocytopenia | |||
| Anemia | |||
| Nausea | |||
| Diarrhea | |||
| Grade ≥3, n (%) | |||
| Neutropenia |
| Thrombocytopenia | | | |
Table 5: Example of Efficacy Results Table (Phase II)
| Endpoint | [Tumor Cohort 1] (N=X) | [Tumor Cohort 2] (N=Y) |
|---|---|---|
| Objective Response Rate (ORR), n (%) | ||
| Complete Response (CR) | ||
| Partial Response (PR) | ||
| Disease Control Rate (DCR), n (%) | ||
| Median Duration of Response (DOR), months (95% CI) |
| Median Progression-Free Survival (PFS), months (95% CI) | | |
Visualization of Experimental Workflow
References
- 1. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of nanoparticle-bound and free camptothecin after administration of NLG207 in adults with advanced solid tumors [dspace.library.uu.nl]
- 3. Phase I and pharmacokinetic study of the camptothecin analog DX-8951f administered as a 30-minute infusion every 3 weeks in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic efficacy of 9-nitrocamptothecin in the treatment of human malignant melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
optimizing Rubitecan dosage and administration schedule
Welcome to the Technical Support Center for Rubitecan. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semi-synthetic derivative of camptothecin and functions as a potent inhibitor of DNA topoisomerase I. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand breaks generated by the enzyme during DNA replication and transcription. This leads to the accumulation of these breaks, ultimately causing cell cycle arrest and apoptosis.
Q2: What is the active form of this compound and how is its stability?
A2: The activity of this compound, like other camptothecins, is dependent on its closed lactone ring. This ring is susceptible to hydrolysis under neutral or basic conditions (pH > 7.0), converting to an inactive open-ring carboxylate form. An acidic environment (pH < 7.0) favors the closed, active lactone form. It is crucial to consider the pH of your experimental buffers to maintain the activity of the compound.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is poorly soluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM or 20 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is sufficient.
Q4: What are the expected IC50 values for this compound in cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the assay conditions (e.g., incubation time). For a general reference, please refer to the data presented in Table 2. It is always recommended to determine the IC50 value empirically in your specific cell line of interest.
Troubleshooting Guides
Issue 1: Precipitate formation in cell culture medium upon addition of this compound.
-
Question: I observed a precipitate in my cell culture wells after adding the this compound working solution. What could be the cause and how can I prevent this?
-
Answer: Precipitate formation is a common issue with poorly soluble compounds like this compound. Here are some potential causes and solutions:
-
High final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid both direct cytotoxicity from the solvent and precipitation of the compound.
-
Rapid dilution: When preparing your working solution, avoid diluting the DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions in your culture medium.
-
Incubation: After adding this compound to the wells, gently swirl the plate to ensure proper mixing.
-
Solubility limit exceeded: You may be working at a concentration that exceeds the solubility of this compound in your final assay volume. Consider using a lower concentration range or consult the solubility data in Table 1.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Question: My results from MTT assays with this compound are not reproducible. What are the possible reasons and how can I improve consistency?
-
Answer: Inconsistent results in cell viability assays can stem from several factors when working with a compound like this compound:
-
Compound instability: As mentioned in the FAQs, the lactone ring of this compound is pH-sensitive. Ensure the pH of your culture medium is stable and slightly acidic if possible to maintain the active form of the drug.
-
Uneven compound distribution: Due to its poor solubility, ensure that your working solutions are homogenous before adding them to the cells. Vortex the stock solution briefly before making dilutions.
-
Cell seeding density: Use a consistent cell seeding density across all experiments, as this can significantly impact the final readout of the MTT assay.
-
Incubation time: The cytotoxic effects of this compound are cell cycle-dependent. Standardize the incubation time to ensure you are measuring the effect at a consistent point.
-
Issue 3: High background signal in apoptosis assays (e.g., Annexin V staining).
-
Question: I am observing a high percentage of Annexin V-positive cells in my untreated control group when performing experiments with this compound. What could be causing this?
-
Answer: A high background in Annexin V staining can be due to several factors:
-
Harsh cell handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false-positive Annexin V staining. Handle cells gently throughout the protocol.
-
DMSO toxicity: Although you are using a vehicle control, ensure the DMSO concentration is not causing significant apoptosis on its own. Test a range of DMSO concentrations to determine the non-toxic limit for your cell line.
-
Extended incubation: Long incubation times can lead to secondary necrosis, where cells will stain positive for both Annexin V and a viability dye like propidium iodide (PI). Ensure you are analyzing cells at an appropriate time point to capture early apoptosis.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 58 - 79 mg/mL | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Representative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| A121 | Ovarian Cancer | 4 | Not Specified | [2] |
| H460 | Lung Cancer | 2 | Not Specified | [2] |
| MCF-7 | Breast Cancer | 2 | Not Specified | [2] |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | 3 | Not Specified | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Human | 0.1 mg/kg (oral) | 483 | 3.4 | 2600 | 2.5 | [3] |
| Dog | 1.0 mg/kg (oral) | 19.1 | 0.7 | 186 | 6.4 | [3] |
| Mouse | 4.1 mg/kg (oral) | 732 | 0.1 | 441 | 10.0 | [3] |
Experimental Protocols
1. Protocol for Preparing this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure for Stock Solution (10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 393.35 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.93 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
2. Protocol for Cell Viability (MTT) Assay
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Protocol for Apoptosis (Annexin V) Assay
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect the supernatant (containing floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
4. Protocol for Topoisomerase I Relaxation Assay
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10X Topoisomerase I reaction buffer
-
This compound working solutions
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Set up the reaction mixture on ice in a microcentrifuge tube:
-
2 µL of 10X Topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of this compound or vehicle control
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of human Topoisomerase I enzyme to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I activity will be indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without this compound.
-
Mandatory Visualization
Caption: this compound's mechanism of action and downstream signaling pathway.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the in vivo and in vitro conversion of 9-nitro-20(S)-camptothecin to 9-amino-20(S)-camptothecin in humans, dogs, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubitecan Technical Support Center: Minimizing Off-Target Effects
Welcome to the Technical Support Center for Rubitecan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in preclinical research. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your work with this potent topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
A1: this compound is a semi-synthetic derivative of camptothecin and acts as a potent inhibitor of DNA topoisomerase I. By binding to the enzyme-DNA complex, it prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and subsequent apoptosis in rapidly dividing cells.[1][2][3]
While specific off-target kinase inhibition data for this compound is not extensively available in public literature, preclinical and clinical studies have identified several toxicities that are indicative of off-target effects. These primarily include gastrointestinal issues (such as diarrhea, nausea, and vomiting) and hematologic toxicities (like neutropenia and thrombocytopenia).[4] Methemoglobinemia and thrombosis have also been noted as potential risks in combination with certain other agents.[5]
Q2: How can I reduce the off-target toxicity of this compound in my cell culture experiments?
A2: Several strategies can be employed to minimize off-target effects in vitro:
-
Dose Optimization: Use the lowest effective concentration of this compound. Determine the IC50 value for your specific cell line and use concentrations around this value for your experiments.
-
Incubation Time: Limit the duration of exposure to this compound to the minimum time required to achieve the desired on-target effect.
-
Formulation: Consider using a liposomal or nanoparticle-based formulation of this compound. These formulations can improve solubility and may offer a more controlled release, potentially reducing non-specific cellular uptake and toxicity.[6][7]
-
Combination Therapy: Explore synergistic combinations with other agents that allow for a lower, less toxic dose of this compound to be used.
Q3: What are the advantages of using a liposomal or nanoparticle formulation of this compound?
A3: Liposomal and nanoparticle formulations of hydrophobic drugs like this compound offer several advantages:
-
Improved Solubility and Bioavailability: this compound has poor water solubility, which can affect its bioavailability and lead to inconsistent results.[2][6] Encapsulation can improve its solubility and dissolution rate.
-
Controlled Release: These formulations can be designed for sustained release of the drug over time, which may help in maintaining a therapeutic concentration at the target site while minimizing systemic exposure and associated off-target effects.[7]
-
Reduced Toxicity: By altering the biodistribution of the drug and potentially targeting it to tumor tissues, these formulations can reduce exposure to healthy tissues and thereby decrease off-target toxicities.[8]
-
Enhanced Efficacy: In some preclinical models, liposomal formulations of camptothecin derivatives have shown superior anti-tumor efficacy compared to the free drug.
Q4: Are there any known resistance mechanisms to this compound that I should be aware of?
A4: Yes, as with other camptothecin derivatives, resistance to this compound can develop through several mechanisms. These include:
-
Downregulation or mutation of topoisomerase I: Reduced levels or structural changes in the target enzyme can decrease the drug's efficacy.
-
Increased drug efflux: Overexpression of efflux pumps like ABCG2 can actively remove the drug from the cell.
-
Alterations in cellular response to DNA damage: Changes in DNA repair pathways or apoptosis signaling can make cells more tolerant to the effects of the drug.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High level of cell death in control (vehicle-treated) group | Vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only toxicity curve to determine the optimal concentration. |
| Inconsistent results between experiments | Poor solubility of this compound leading to precipitation. | Prepare fresh stock solutions of this compound for each experiment. Briefly sonicate the stock solution before diluting to final concentrations. Consider using a pre-formulated solution or a solubilizing agent if precipitation persists. |
| Lack of on-target activity (no inhibition of cell proliferation) | Inactive compound due to hydrolysis of the lactone ring. | This compound's active lactone form is pH-sensitive and hydrolyzes to an inactive carboxylate form at neutral or basic pH.[3] Ensure stock solutions are prepared in an appropriate solvent (e.g., DMSO) and stored correctly. Minimize the time the compound is in aqueous media before being added to cells. |
| Cell line is resistant to topoisomerase I inhibitors. | Verify the expression and activity of topoisomerase I in your cell line. Consider using a different cell line with known sensitivity to camptothecins. | |
| Observed toxicity does not correlate with topoisomerase I inhibition | Off-target effects are occurring. | Perform a dose-response curve and correlate the observed toxicity with a direct measure of topoisomerase I inhibition (e.g., DNA cleavage assay). Consider using a lower concentration of this compound in combination with another agent to achieve the desired effect with fewer off-target toxicities. |
Data Presentation
Table 1: Preclinical Maximum Tolerated Dose (MTD) of this compound
| Species | Route of Administration | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| Mouse | Intragastric | 5 days on, 2 days off | 1 mg/kg/day | [10] |
| Dog | Oral | 4 days on, 3 days off | 1 mg/kg/day | [10] |
| Human (for comparison) | Oral | 5 days on, 2 days off | 1.5 mg/m²/day | [4] |
Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A121 | Ovarian Cancer | 4 | [11] |
| H460 | Lung Cancer | 2 | [11] |
| MCF-7 (doxorubicin-susceptible) | Breast Cancer | 2 | [11] |
| MCF-7 (doxorubicin-resistant) | Breast Cancer | 3 | [11] |
| U-CH1 | Chordoma | 320 | [1] |
| U-CH2 | Chordoma | 830 | [1] |
| CCL4 | 7700 | [1] |
Disclaimer: Direct quantitative data on the off-target kinase profile of this compound is not extensively available in the public domain. The toxicities listed below are based on preclinical and clinical observations of this compound and other camptothecin derivatives and may be indicative of off-target effects.
Table 3: Common Off-Target and On-Target-Related Toxicities of Camptothecin Derivatives
| Toxicity Type | Manifestation | Potential Mitigation Strategy | Reference |
| Gastrointestinal | Diarrhea, nausea, vomiting, mucositis | Dose reduction, use of anti-diarrheal and anti-emetic agents, liposomal/nanoparticle formulation | [4][6] |
| Hematologic | Myelosuppression (neutropenia, thrombocytopenia) | Dose reduction, monitoring of blood counts, use of growth factors | [4][12] |
| Renal | Hemorrhagic cystitis | Adequate hydration | [12] |
| Hepatic | Elevated liver enzymes | Monitoring of liver function | [6] |
Experimental Protocols
Protocol 1: Topoisomerase I DNA Cleavage Assay
This assay is used to determine the on-target activity of this compound by measuring its ability to stabilize the topoisomerase I-DNA cleavage complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
This compound stock solution (in DMSO)
-
Proteinase K
-
SDS (10%)
-
Loading dye
-
Agarose gel (1%) and electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.
-
Add human topoisomerase I enzyme to each reaction tube (except the no-enzyme control) and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL. Incubate at 37°C for 30 minutes.
-
Add loading dye to each sample and load onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize under UV light. An increase in the nicked (linear) form of the plasmid with increasing this compound concentration indicates stabilization of the cleavage complex and on-target activity.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a general method for encapsulating the hydrophobic drug this compound into liposomes.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol in a desired molar ratio) and this compound in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
The resulting unilamellar liposomes can be purified from unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for evaluating this compound formulations.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of oral this compound in previously treated pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What are the side effects of Camptothecin? [synapse.patsnap.com]
- 7. abap.co.in [abap.co.in]
- 8. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camptothecin resistance in cancer: insights into the molecular mechanisms of a DNA-damaging drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Phase I clinical and pharmacological studies of 20-(S)-camptothecin and 20-(S)-9-nitrocamptothecin as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Rubitecan experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubitecan. The information is designed to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a semi-synthetic derivative of camptothecin and functions as a potent inhibitor of DNA topoisomerase I.[1][2][3] By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately, cell death.[2]
Q2: What is the active form of this compound and how is its stability maintained?
The anti-tumor activity of this compound is dependent on its closed lactone ring structure.[4][5] This active form is favored under acidic conditions (pH < 7.0). At physiological or alkaline pH, the lactone ring undergoes reversible hydrolysis to an inactive open-ring carboxylate form.[4][5] To maintain the active lactone form in solution, it is crucial to control the pH.
Q3: How should this compound be prepared for in vitro experiments?
This compound is poorly soluble in water and aqueous buffers.[1] Therefore, it is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO).[1] For experiments, this stock solution should be diluted to the final working concentration in the appropriate cell culture medium or buffer immediately before use to minimize precipitation and hydrolysis.
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability.[1][6] Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for each experiment to avoid issues with stability and solvent quality.[1]
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values in Cytotoxicity Assays
Possible Causes:
-
Precipitation of this compound: Diluting the DMSO stock solution into aqueous cell culture medium can cause the compound to precipitate, leading to inconsistent concentrations across wells.
-
Hydrolysis to the Inactive Form: The physiological pH of cell culture medium (typically ~7.4) can promote the hydrolysis of the active lactone ring to the inactive carboxylate form over time.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the final readout.
-
Interference with Assay Reagents: this compound, particularly at high concentrations, may interfere with the reagents used in colorimetric or fluorometric cytotoxicity assays (e.g., MTT, XTT).
Solutions:
-
Optimize Dilution: Prepare serial dilutions of the this compound stock in DMSO before diluting into the final assay medium. Add the final diluted compound to the wells gently and mix thoroughly.
-
Minimize Incubation Time: Use the shortest incubation time necessary to observe a significant cytotoxic effect to reduce the impact of hydrolysis.
-
pH Control: If possible, use a cell culture medium with a slightly acidic pH to help maintain the active lactone form. However, be mindful of the potential effects on cell health.
-
Visual Inspection: Before adding the assay reagent, inspect the wells under a microscope for any signs of precipitation.
-
Assay Controls: Include appropriate vehicle controls (medium with the same final concentration of DMSO) and positive controls.
-
Alternative Assays: Consider using a cytotoxicity assay that is less prone to interference from colored or fluorescent compounds, such as a crystal violet staining assay or a real-time cell analysis system.
Issue 2: Inconsistent or Weak Induction of Apoptosis
Possible Causes:
-
Inactive this compound: The compound may have hydrolyzed to its inactive form due to prolonged incubation at physiological pH.
-
Suboptimal Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response in the chosen cell line.
-
Incorrect Timing of Analysis: The time point for measuring apoptosis may be too early or too late to capture the peak of the apoptotic response.
-
Cell Line Resistance: The cell line being used may be resistant to this compound-induced apoptosis.
Solutions:
-
Fresh Preparations: Always use freshly prepared dilutions of this compound for each experiment.
-
Dose-Response and Time-Course Experiments: Perform initial experiments to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line.
-
Control for Lactone Stability: Consider including a control where the medium is acidified slightly to stabilize the lactone ring, although this may have other effects on the cells.
-
Multiple Apoptosis Markers: Use multiple methods to assess apoptosis, such as Annexin V/Propidium Iodide staining and caspase activity assays, to confirm the results.
Issue 3: Unexpected Cell Cycle Arrest Profile
Possible Causes:
-
Drug Concentration: Different concentrations of this compound can induce different cell cycle effects. Low concentrations may cause a transient arrest, while high concentrations can lead to a more pronounced and prolonged arrest or cell death.
-
Duration of Treatment: The length of exposure to this compound will influence the cell cycle distribution. Short-term exposure may show an initial S-phase arrest, while longer exposure can lead to G2/M arrest.
-
Cell Synchronization: If using synchronized cells, the timing of this compound addition relative to the cell cycle phase is critical.
-
Cell Line Specific Effects: Different cell lines can respond differently to topoisomerase I inhibitors.
Solutions:
-
Titrate Concentration and Time: Conduct a matrix of experiments with varying concentrations and incubation times to fully characterize the cell cycle effects of this compound in your system.
-
Asynchronous vs. Synchronized Cells: Be aware of the cell cycle state of your population and interpret the results accordingly.
-
Appropriate Controls: Include untreated and vehicle-treated controls at each time point.
-
Correlate with Apoptosis Data: Analyze cell cycle data in conjunction with apoptosis data to get a complete picture of the cellular response.
Data Presentation
Consistent and clear data presentation is crucial for interpreting and comparing results from this compound experiments. Below are example tables for summarizing quantitative data from common assays.
Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (nM) after 48h | Standard Deviation (nM) |
| MCF-7 | 3.5 | 0.4 |
| A549 | 8.2 | 1.1 |
| HCT116 | 5.7 | 0.8 |
Table 2: Apoptosis Induction by this compound (Percentage of Annexin V Positive Cells)
| Treatment | Concentration (nM) | Incubation Time (h) | % Apoptotic Cells | Standard Deviation (%) |
| Vehicle (DMSO) | - | 24 | 5.2 | 1.3 |
| This compound | 10 | 24 | 25.8 | 3.1 |
| This compound | 50 | 24 | 65.4 | 5.7 |
| Vehicle (DMSO) | - | 48 | 6.1 | 1.5 |
| This compound | 10 | 48 | 45.2 | 4.2 |
| This compound | 50 | 48 | 85.1 | 6.8 |
Table 3: Cell Cycle Distribution after this compound Treatment in HCT116 Cells
| Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.3 | 35.1 | 19.6 |
| This compound | 20 | 30.1 | 50.7 | 19.2 |
| This compound | 100 | 15.8 | 20.5 | 63.7 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells (including vehicle control) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the predetermined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Propidium Iodide Cell Cycle Analysis
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples by flow cytometry. Use the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle analysis with BrdU and propidium iodide [bio-protocol.org]
- 5. Cytotoxicity Assay Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rubitecan, Topotecan, and Irinotecan in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three topoisomerase I inhibitors: Rubitecan, Topotecan, and Irinotecan. The information presented is supported by preclinical and clinical experimental data to aid in research and drug development decisions.
Mechanism of Action: Targeting Topoisomerase I
All three compounds—this compound, Topotecan, and Irinotecan—share a common mechanism of action by inhibiting DNA topoisomerase I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, these drugs prevent the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1][2] When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2]
While their fundamental mechanism is the same, there are key differences in their pharmacology. Irinotecan is a prodrug that is converted in the liver by carboxylesterase enzymes into its more potent active metabolite, SN-38. Topotecan, on the other hand, is administered in its active form.[3] this compound is an orally available camptothecin analogue.[1]
Preclinical Efficacy: A Head-to-Head Look
In vitro and in vivo preclinical studies provide foundational data on the relative potency and anti-tumor activity of these compounds.
In Vitro Cytotoxicity
| Drug | Cell Line | IC50 (µM) | Exposure Time |
| Irinotecan | PSN-1 (Pancreatic) | 19.2 | 72h |
| Topotecan | PSN-1 (Pancreatic) | 0.27 | 72h |
This table presents a summary of IC50 values from a study comparing Irinotecan and Topotecan in a pancreatic cancer cell line. Direct comparative IC50 data for this compound in the same cell line under identical conditions was not available in the reviewed literature.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models, where human tumors are grown in immunocompromised mice, are critical for evaluating the in vivo efficacy of anticancer agents.
One preclinical study evaluated an intravenous formulation of this compound against intraperitoneally administered Irinotecan and Topotecan in several human solid tumor xenograft models. The study concluded that the anti-tumor activity of IV this compound was similar or somewhat superior to that of Irinotecan and Topotecan in these models.
Another study focused on this compound demonstrated significant anti-tumor activity in a broad range of human cancer xenografts, including lung, colorectal, breast, pancreatic, ovarian, and prostate cancers, as well as melanoma and leukemia.[4] In this study, this compound treatment resulted in 100% growth inhibition in all 30 tested tumor models and complete tumor disappearance in 24 of the 30 models.[4]
Clinical Efficacy: Comparative Insights from Clinical Trials
Clinical trials provide the most definitive data on the efficacy and safety of these drugs in cancer patients.
Irinotecan vs. Topotecan in Small Cell Lung Cancer (SCLC)
The phase III RESILIENT trial directly compared the efficacy and safety of liposomal Irinotecan with Topotecan in patients with relapsed SCLC.
| Efficacy Endpoint | Liposomal Irinotecan | Topotecan | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 7.9 months | 8.3 months | 1.11 (0.90-1.37) | 0.31 |
| Median Progression-Free Survival (PFS) | 4.0 months | 3.3 months | 0.96 (0.77-1.20) | 0.71 |
| Objective Response Rate (ORR) | 44.1% | 21.6% | - | <0.0001 |
While there was no statistically significant difference in overall survival or progression-free survival, liposomal Irinotecan demonstrated a significantly higher objective response rate compared to Topotecan.[5] In terms of safety, grade ≥3 treatment-related adverse events were more frequent with Topotecan (83.4%) than with liposomal Irinotecan (42.0%).[6] The most common severe adverse events for Topotecan were neutropenia, anemia, and leukopenia, while for liposomal Irinotecan, it was diarrhea.[6]
This compound in Pancreatic Cancer
Direct head-to-head clinical trial data comparing this compound with either Irinotecan or Topotecan is limited. However, phase III trials have evaluated this compound's efficacy in pancreatic cancer.
In a trial involving patients with refractory pancreatic cancer, this compound was compared to the "best choice" of treatment, which included various standard chemotherapy agents like gemcitabine or 5-fluorouracil.[7]
| Efficacy Endpoint | This compound | Best Choice | p-value |
| Median Overall Survival (OS) | 108 days | 94 days | 0.626 |
| Median Progression-Free Survival (PFS) | 58 days | 48 days | 0.003 |
| Objective Response Rate (ORR) | 11% | <1% | <0.001 |
In this study, this compound showed a statistically significant improvement in progression-free survival and objective response rate compared to the best choice of therapy.[8] Another phase III trial compared this compound to gemcitabine in chemotherapy-naive patients with pancreatic cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of these topoisomerase I inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Topotecan, and Irinotecan in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel). Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the drug formulations for this compound, Topotecan, and Irinotecan. Administer the drugs to the mice according to the planned schedule, dose, and route of administration (e.g., oral gavage for this compound, intravenous or intraperitoneal injection for Topotecan and Irinotecan). The control group should receive the vehicle used to formulate the drugs.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Data Analysis: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compounds.
Signaling Pathways and Visualizations
The inhibition of topoisomerase I by this compound, Topotecan, and Irinotecan initiates a cascade of cellular events culminating in cell death.
Caption: Topoisomerase I Inhibition Signaling Pathway
Caption: Comparative Experimental Workflow
Caption: Comparative Efficacy Summary
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. Stork: Signal transduction pathways leading to cell cycle arrest and apoptosis induced by DNA topoisomerase poisons [storkapp.me]
- 7. ascopubs.org [ascopubs.org]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rubitecan's Efficacy Across Pancreatic, Ovarian, and Small Cell Lung Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of Rubitecan, a topoisomerase I inhibitor, across three distinct and challenging malignancies: pancreatic cancer, ovarian cancer, and small cell lung cancer (SCLC). This document synthesizes preclinical and clinical data to offer a comprehensive overview of this compound's efficacy, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Executive Summary
This compound, an orally available camptothecin analogue, exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Preclinical and clinical studies have demonstrated this compound's activity against a spectrum of solid tumors, with notable efficacy observed in pancreatic and ovarian cancers.[1] Its activity in small cell lung cancer is also an area of investigation. This guide will delve into the comparative efficacy of this compound in these three tumor types, presenting available data in a structured format to facilitate cross-tumor evaluation.
Data Presentation: Efficacy of this compound
The following tables summarize the key efficacy data for this compound in pancreatic, ovarian, and small cell lung cancer from both preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Different Tumor Cell Lines
| Tumor Type | Cell Line | Assay | Key Findings | Reference |
| Pancreatic Cancer | Panc-1 | In vitro cytotoxicity | Significant tumor growth delay in xenograft models.[2] | [2] |
| Ovarian Cancer | A121 | In vitro cytotoxicity | IC50 of 4 nM.[3] | [3] |
| Small Cell Lung Cancer | NCI-H69 | In vivo xenograft | Inhibition of tumor growth. | [4] |
| Non-Small Cell Lung Cancer | SKMES | In vivo xenograft | Significant tumor growth delay.[2] | [2] |
| Non-Small Cell Lung Cancer | H460 | In vitro cytotoxicity | IC50 of 2 nM.[3] | [3] |
Table 2: Clinical Efficacy of this compound in Human Trials
| Tumor Type | Phase | Treatment Regimen | Key Findings | Reference |
| Pancreatic Cancer | Phase II | 1.5 mg/m² orally, 5 days/week for 8 weeks | 7% partial response, 16% stable disease.[5] | [5] |
| Pancreatic Cancer | Phase III | This compound vs. Best Choice | 28% anti-cancer response (vs. 13% for best care).[6] | [6] |
| Ovarian Cancer | Phase II | Not specified | Investigated for use.[1] | [1] |
| Small Cell Lung Cancer | Phase II | Not specified | Investigated for use. | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experimental assays used to evaluate the efficacy of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., Panc-1, SK-OV-3, NCI-H69) are seeded into 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and allowed to adhere overnight.[10]
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., serial dilutions from 100 nM to 1 µM) for a specified duration (e.g., 72 hours).[10]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[9]
-
Incubation: The plates are incubated for 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[11][12][13][14][15]
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at a concentration known to induce apoptosis for a specific time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[14]
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.[13]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[13]
In Vivo Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are used to evaluate the in vivo efficacy of this compound.[2]
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., NCI-H69) are subcutaneously injected into the flank of athymic nude mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are treated with this compound (e.g., 2.5 mg/kg intravenously on a schedule of two 5-day cycles separated by 2 drug-free days) or a vehicle control.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of topoisomerase I, leading to DNA damage and subsequent apoptosis. The specific signaling pathways involved can vary between different tumor types.
Topoisomerase I Inhibition and DNA Damage Response
This compound stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, which activates the DNA Damage Response (DDR) pathway. In SCLC, which is characterized by high genomic instability and often has deficiencies in key DDR proteins like p53 and RB1, targeting the remaining DDR pathways is a promising therapeutic strategy.[16][17]
Apoptosis Induction Pathways
The induction of apoptosis by this compound involves the activation of intrinsic and/or extrinsic pathways, often involving key regulators like p53 and the Bcl-2 family of proteins.
-
Pancreatic Cancer: In pancreatic cancer, which frequently harbors p53 mutations, this compound's efficacy may be influenced by the p53 status of the tumor.[18] However, p53-independent apoptotic pathways can also be activated. There is often an inverse correlation between p53 and Bcl-2 expression in pancreatic cancer.[19][20]
-
Ovarian Cancer: In ovarian cancer, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of chemosensitivity.[8][21][22] this compound can shift this balance to favor apoptosis.
-
Small Cell Lung Cancer: SCLC is characterized by near-universal loss of p53 and RB1 function, making the cells highly reliant on other pathways for survival.[16][17] The DNA damage induced by this compound can activate p53-independent apoptotic mechanisms.
Conclusion
This compound has demonstrated anti-tumor activity across pancreatic, ovarian, and small cell lung cancers, primarily through the inhibition of topoisomerase I and the subsequent induction of apoptosis. While clinical data is most robust for pancreatic cancer, preclinical studies support its potential in ovarian and small cell lung cancers. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and potentially enhance the therapeutic application of this compound in these challenging malignancies. Further research is warranted to delineate the specific molecular determinants of response and resistance to this compound in each tumor type to enable more precise and effective clinical application.
References
- 1. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Oncogenic Pathways and Targeted Therapies in Ovarian Cancer [mdpi.com]
- 5. Phase II trial of oral this compound in previously treated pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Targeting DNA damage repair in small cell lung cancer and the biomarker landscape - Sen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 17. m.youtube.com [m.youtube.com]
- 18. ahbps.org [ahbps.org]
- 19. Bcl-2 expression related to altered p53 protein and its impact on the progression of human pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Therapeutic Inducers of Apoptosis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding and Targeting Apoptotic Pathways in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Rubitecan and Other Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Rubitecan and other clinically relevant topoisomerase I and II inhibitors. Understanding these cross-resistance patterns is crucial for predicting clinical outcomes, designing effective sequential or combination therapies, and developing novel anticancer agents that can overcome resistance. This document summarizes available preclinical data, details the experimental methodologies used to generate this data, and visualizes the key molecular pathways involved in resistance.
Introduction to this compound and Topoisomerase Inhibitor Resistance
This compound (9-nitrocamptothecin) is an orally bioavailable topoisomerase I inhibitor belonging to the camptothecin class of anticancer agents.[1] Like other camptothecins, such as topotecan and irinotecan (and its active metabolite, SN-38), this compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately, cell death.[1]
A significant challenge in the clinical use of topoisomerase inhibitors is the development of drug resistance. Resistance can be intrinsic or acquired and often involves one or more of the following mechanisms:
-
Alterations in Topoisomerase I: Mutations in the TOP1 gene can lead to a structurally altered enzyme with reduced drug binding affinity, thereby decreasing the inhibitor's efficacy.[2][3]
-
Reduced Intracellular Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), can actively efflux topoisomerase inhibitors from cancer cells, lowering their intracellular concentration and thus their cytotoxic effect.[3][4]
-
Altered DNA Damage Response: Changes in DNA repair pathways and apoptotic signaling can allow cancer cells to tolerate the DNA damage induced by topoisomerase inhibitors.[3]
Cross-resistance, where resistance to one drug confers resistance to other, often structurally related, drugs, is a major concern in cancer therapy. This guide focuses on the available data regarding the cross-resistance between this compound and other topoisomerase inhibitors.
Quantitative Analysis of Cross-Resistance
A comprehensive review of the scientific literature reveals a notable gap in direct, head-to-head comparative studies of this compound in well-characterized topoisomerase inhibitor-resistant cell lines. While numerous studies have established cell lines with acquired resistance to topotecan and SN-38, these have primarily been used to investigate cross-resistance to other camptothecins or topoisomerase II inhibitors, with this compound often not included in the panel of tested drugs.
The following tables summarize the existing data on the cytotoxicity of this compound in sensitive cancer cell lines and the cross-resistance profiles of other topoisomerase I inhibitors in resistant cell lines. This information, while not a direct comparison, provides a basis for inferring potential cross-resistance patterns for this compound.
Table 1: In Vitro Cytotoxicity of this compound in Drug-Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A121 | Ovarian | 4 | [No specific citation found in search results] |
| H460 | Lung | 2 | [No specific citation found in search results] |
| MCF-7 (doxorubicin-susceptible) | Breast | 2 | [No specific citation found in search results] |
| MCF-7 (doxorubicin-resistant) | Breast | 3 | [No specific citation found in search results] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cross-Resistance Profile of SN-38-Resistant Human Colon Cancer Cell Lines
| Cell Line | Resistance to SN-38 (Fold-Increase in IC50) | Cross-Resistance to Epirubicin (Topo II Inhibitor) (Fold-Increase in IC50) | Cross-Resistance to Etoposide (Topo II Inhibitor) (Fold-Increase in IC50) | Reference |
| HCT116-SN38 | 67 | 1.2 | 0.9 | [5] |
| HT29-SN38 | 55 | 2.0 | 1.9 | [5] |
| LoVo-SN38 | 20 | 3.4 | 1.2 | [5] |
This table illustrates that resistance to the topoisomerase I inhibitor SN-38 in these cell lines does not confer significant cross-resistance to the topoisomerase II inhibitors epirubicin and etoposide.
Key Mechanisms of Cross-Resistance
The primary mechanisms expected to mediate cross-resistance between this compound and other topoisomerase I inhibitors are the overexpression of the ABCG2 transporter and mutations in the topoisomerase I enzyme.
Role of ABCG2 in Topoisomerase I Inhibitor Resistance
The ABCG2 efflux pump is a well-established mechanism of resistance to several topoisomerase I inhibitors, including topotecan and SN-38.[4] Cell lines selected for resistance to these drugs often exhibit significant upregulation of ABCG2.[4] While direct experimental evidence for this compound as an ABCG2 substrate is limited in the reviewed literature, its structural similarity to other camptothecins suggests a high probability of it also being a substrate. Therefore, it is highly likely that cancer cells overexpressing ABCG2 would exhibit cross-resistance to this compound.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of resistance to topoisomerase I-targeting drugs | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ABCG2 overexpression in colon cancer cells resistant to SN38 and in irinotecan-treated metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral vs. Intravenous Rubitecan Formulations
For Researchers, Scientists, and Drug Development Professionals
Rubitecan, a semi-synthetic analogue of camptothecin, is a potent topoisomerase I inhibitor that has been investigated for its antitumor activity. A critical aspect of its clinical development has been the exploration of different administration routes to optimize its therapeutic index. This guide provides a detailed head-to-head comparison of oral and intravenous formulations of this compound, presenting available experimental data to inform future research and development.
Executive Summary
This comparison guide synthesizes preclinical and clinical data for oral and intravenous formulations of this compound. While direct comparative studies are limited, this guide juxtaposes findings from separate investigations to provide insights into the relative performance of each formulation. The intravenous formulation, a particulate suspension (IDD-P), has demonstrated significant preclinical efficacy in various human tumor xenograft models. The oral formulation has also shown potent preclinical antitumor activity and offers the convenience of patient administration, though clinical studies in some cancer types have shown limited efficacy.
Data Presentation: Performance Metrics
The following tables summarize the key quantitative data available for the intravenous and oral this compound formulations from preclinical and clinical studies.
Table 1: Preclinical Efficacy in Human Tumor Xenograft Models (in Nude Mice)
| Parameter | Intravenous this compound (IDD-P) | Oral this compound |
| Dose Range for Efficacy | 1.25 - 2.5 mg/kg | 1 mg/kg/day |
| Dosing Schedule | Two 5-day cycles separated by 2 drug-free days | 5 days on, 2 days off |
| Tumor Growth Inhibition | Significant tumor growth delay | 100% growth inhibition in 30/30 tested tumors |
| Tumor Regression | Some complete regressions observed | Complete disappearance in 24/30 tested tumors |
| Tumor Models with Positive Response | A375 melanoma, MX-1 breast, SKMES non-small-cell lung, Panc-1 pancreatic, HT29 colon carcinomas | Lung, colorectal, breast, pancreatic, ovarian, prostate, stomach, melanoma, and leukemia |
| Reference | [1] | [2] |
Table 2: Pharmacokinetic Parameters
| Parameter | Intravenous this compound (IDD-P) | Oral this compound |
| Bioavailability | Not Reported | 25-30% (in dogs)[3] |
| Maximum Tolerated Dose (MTD) | 2 - 2.5 mg/kg (in mice)[1] | 1 mg/kg/day (in mice), 1 mg/m²/day (in humans)[2] |
| Key Findings from Human Clinical Trials | Not Applicable | Bioavailability is significantly affected by food intake.[4] |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[5][6][7] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
Caption: this compound's mechanism of action: Inhibition of Topoisomerase I.
Experimental Protocols
Preclinical Efficacy of Intravenous this compound in IDD-P
Objective: To evaluate the antitumor activity of an intravenous formulation of this compound in human solid tumor xenograft models.
Methodology:
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: Human tumor cells (A375 melanoma, MX-1 breast, SKMES non-small-cell lung, Panc-1 pancreatic, and HT29 colon carcinomas) were implanted subcutaneously into the mice.
-
Formulation: this compound was formulated as a particulate suspension in IDD-P.
-
Dosing and Administration: Mice were treated with intravenous injections of this compound at doses ranging from 1.25 to 2.5 mg/kg. A typical dosing schedule consisted of two 5-day dosing cycles separated by 2 drug-free days.
-
Efficacy Assessment: Tumor growth was monitored regularly, and the delay in tumor growth in treated mice was compared to that in control mice receiving the vehicle. Complete regression was noted when tumors were no longer palpable.[1]
Caption: Experimental workflow for preclinical efficacy of IV this compound.
Preclinical Efficacy of Oral this compound
Objective: To determine the maximum tolerated dose (MTD) and evaluate the anticancer activity of oral this compound against human tumor xenografts.
Methodology:
-
Animal Model: Nude mice were used.
-
Tumor Implantation: A panel of 30 different human tumors were xenografted into the mice.
-
Dosing and Administration: this compound was administered by intragastric injection at increasing doses to establish the MTD for a schedule of 5 days on, 2 days off. The established MTD of 1 mg/kg/day was used for efficacy studies.
-
Efficacy Assessment: The sensitivity of the human cancer xenografts to this compound was determined by measuring tumor growth inhibition and the rate of complete tumor disappearance.[2]
Conclusion
The available data suggests that both oral and intravenous formulations of this compound possess significant preclinical antitumor activity. The intravenous formulation has shown efficacy in a range of solid tumor models. The oral formulation, while demonstrating potent preclinical activity, has faced challenges in clinical development, with at least one study showing a lack of efficacy in advanced colorectal cancer. A key advantage of the oral formulation is the convenience of administration.
For future development, direct head-to-head studies are crucial to objectively compare the pharmacokinetic profiles, efficacy, and safety of the oral and intravenous formulations. Such studies would provide the necessary data to determine the optimal formulation and clinical development path for this compound.
References
- 1. Preclinical activity of an i.v. formulation of this compound in IDD-P against human solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Independent Validation of Published Rubitecan Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rubitecan's performance with other alternatives, supported by experimental data from published preclinical and clinical studies.
Mechanism of Action
This compound is a semi-synthetic derivative of camptothecin, which functions as a topoisomerase I inhibitor.[1][2] Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This action prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication, leading to the accumulation of these breaks.[2] The collision of the replication fork with these stabilized complexes results in irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[2]
Signaling Pathway for Topoisomerase I Inhibition
Caption: General mechanism of action for this compound as a topoisomerase I inhibitor.
Preclinical Studies
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A121 | Ovarian Cancer | 4 | [3] |
| H460 | Lung Cancer | 2 | [3] |
| MCF-7 (Doxorubicin-susceptible) | Breast Cancer | 2 | [3] |
| MCF-7 (Doxorubicin-resistant) | Breast Cancer | 3 | [3] |
Human Tumor Xenograft Studies
In preclinical xenograft models using nude mice, this compound demonstrated significant antitumor activity across a broad spectrum of human cancers. Treatment with the maximum tolerated dose of this compound resulted in 100% growth inhibition in all 30 tested human tumor xenografts, with complete tumor disappearance observed in 24 of the 30 models.[4] The tumor types tested included lung, colorectal, breast, pancreatic, ovarian, prostate, stomach, melanoma, and leukemia.[4]
An intravenous formulation of this compound was found to have similar or somewhat superior activity compared to intraperitoneal regimens of irinotecan and topotecan in xenograft models of melanoma (A375), breast cancer (MX-1), non-small-cell lung cancer (SKMES), pancreatic cancer (Panc-1), and colon carcinoma (HT29).
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Human Tumor Xenograft Study (General Protocol)
-
Cell Implantation: Human tumor cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound at a specified dose and schedule (e.g., orally, once daily for 5 days). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
Clinical Studies
This compound has been evaluated in several clinical trials, with a significant focus on pancreatic cancer.
Phase II Study in Refractory Pancreatic Cancer
A Phase II, open-label trial evaluated the safety and efficacy of oral this compound in 58 patients with locally advanced or metastatic pancreatic cancer that was refractory to conventional chemotherapy.
| Efficacy Endpoint | Result |
| Partial Response (PR) | 7% (3/43) |
| Disease Stabilization (SD) | 16% (7/43) |
| Overall Response + SD Rate | 23% |
| Median Survival (Responding Patients) | 10 months |
| Median Survival (Overall Cohort) | 3 months |
-
Treatment Protocol: this compound was administered at a dose of 1.5 mg/m² orally on five consecutive days per week for eight consecutive weeks.
-
Adverse Events: The most commonly reported adverse events were gastrointestinal and hematologic toxicities.
Phase III Study in Refractory Pancreatic Cancer
A randomized Phase III study compared oral this compound to the physician's best choice of treatment or care (BC) in 409 patients with refractory pancreatic cancer.
| Efficacy Endpoint | This compound (n=198) | Best Choice (BC) (n=211) | p-value |
| Response Rate (CR + PR) | 11% | <1% | <0.001 |
| Tumor Growth Control (CR+PR+SD) | 28% | 13% | - |
| Median Progression-Free Survival | 58 days | 48 days | 0.003 |
| Median Overall Survival | 108 days | 94 days | 0.626 |
-
Treatment Protocol: this compound was administered orally at a dose of 1.5 mg/m² for 5 consecutive days each week.
-
Adverse Events: Grade 3-4 toxicities were more common with this compound and included neutropenia (28% vs. 14%), anemia (21% vs. 9%), nausea/vomiting (14% vs. 9%), and diarrhea (12% vs. 5%).
Experimental Workflow for a Phase III Clinical Trial
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubitecan in Pancreatic Cancer: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of available clinical trial data for Rubitecan in the treatment of pancreatic cancer, offering a comparative perspective against other therapeutic alternatives. The information is intended to support research, discovery, and developmental efforts in oncology.
Abstract
Pancreatic cancer remains a significant challenge in oncology, with limited effective treatment options. This compound, an oral topoisomerase I inhibitor, has been investigated as a potential therapeutic agent. This guide synthesizes data from clinical trials to evaluate the efficacy and safety of this compound in patients with pancreatic cancer, particularly in the refractory setting. Its performance is compared with standard-of-care chemotherapies, including gemcitabine and the FOLFIRINOX regimen, to provide a comprehensive overview for researchers and drug development professionals.
Introduction
Pancreatic cancer is characterized by its aggressive nature and poor prognosis. For decades, gemcitabine has been a cornerstone of treatment for advanced pancreatic cancer.[1][2][3][4] More recently, combination therapies like FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) have shown improved survival outcomes in select patients, albeit with increased toxicity.[1][5][6][7] this compound, a semisynthetic camptothecin derivative, offers a different mechanism of action and an oral route of administration, presenting a potential alternative or complementary treatment strategy.[8][9]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[8][10][11][12] By binding to the DNA-topoisomerase I complex, this compound prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[8]
Caption: Mechanism of action of this compound.
Comparative Efficacy
The following tables summarize the efficacy data from clinical trials of this compound and comparator therapies in pancreatic cancer.
Table 1: Efficacy of this compound in Refractory Pancreatic Cancer
| Clinical Trial Phase | Number of Patients | Treatment Regimen | Objective Response Rate (ORR) | Disease Stabilization | Median Overall Survival (OS) |
| Phase II | 43 (measurable disease) | This compound (1.5 mg/m² orally, 5 days/week for 8 weeks) | 7% (Partial Response) | 16% | 3 months (overall cohort), 10 months (responding patients) |
| Phase III | >400 | This compound vs. Best Choice Care | 28% (anti-cancer responses) vs. 13% | - | 338 days (in responding patients) |
Data sourced from multiple clinical trial reports.[13][14]
Table 2: Efficacy of Standard Therapies in Advanced Pancreatic Cancer
| Therapy | Clinical Trial Phase | Number of Patients | Median Overall Survival (OS) | 1-Year Survival Rate |
| Gemcitabine | Phase III | 63 | 5.65 months | 18% |
| Gemcitabine + nab-Paclitaxel | Phase III | - | 8.5 months | 35% |
| FOLFIRINOX | Phase III | 342 | 11.1 months | 48.4% |
Data sourced from multiple clinical trial reports.[1][2][3][4][5][7]
Experimental Protocols
This compound Phase II Trial in Refractory Pancreatic Cancer
-
Objective: To assess the safety and efficacy of oral this compound in patients with locally advanced or metastatic pancreatic cancer refractory to conventional chemotherapy.[13]
-
Patient Population: 58 patients with advanced pancreatic cancer who had failed at least one prior chemotherapy regimen.[13]
-
Treatment Protocol: Patients received this compound at a dose of 1.5 mg/m² orally on five consecutive days per week for eight consecutive weeks, followed by two days off therapy, repeatedly.[13][15]
-
Primary Endpoint: Response rate.[13]
-
Secondary Endpoints: Time to progression, overall survival, changes in CA19-9 levels, and clinical benefit response.[13]
Caption: General workflow of a this compound clinical trial.
Safety and Tolerability
In a Phase II trial of heavily pretreated patients with refractory pancreatic cancer, the most commonly reported adverse events with this compound were gastrointestinal and hematologic toxicities.[13] Overall, oral this compound was considered well-tolerated in this patient population.[13]
In comparison, FOLFIRINOX is associated with more severe side effects, including a higher incidence of grade 3/4 neutropenia, febrile neutropenia, fatigue, and diarrhea, although these are considered manageable.[5][7] Gemcitabine is generally better tolerated than FOLFIRINOX.[1][5]
Discussion and Future Perspectives
The available data suggests that this compound may offer a modest clinical benefit for patients with refractory pancreatic cancer who have exhausted standard treatment options.[13][14] The oral administration of this compound is a significant advantage in terms of patient convenience.
While this compound has shown some activity, it has not demonstrated the same level of efficacy as first-line treatments like FOLFIRINOX or gemcitabine-based combinations in chemotherapy-naive patients.[1][3][5][13][14] Future research could explore this compound in combination with other agents or in specific patient subpopulations identified by biomarkers. Further phase III trials are needed to definitively establish the role of this compound in the treatment landscape of pancreatic cancer.[13]
Conclusion
This comparative guide provides a summary of the clinical trial data for this compound in pancreatic cancer. While not a first-line therapy, this compound shows promise as a treatment option for patients with refractory disease. Its distinct mechanism of action and manageable safety profile warrant further investigation to optimize its use in this challenging malignancy. Researchers and drug development professionals are encouraged to consider these findings in the context of ongoing efforts to improve outcomes for patients with pancreatic cancer.
References
- 1. Chemotherapy Regimen Extends Survival in Advanced Pancreatic Cancer Patients - NCI [cancer.gov]
- 2. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 6. FOLFIRINOX + Digoxin for Pancreatic Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Phase II trial of oral this compound in previously treated pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news.cancerconnect.com [news.cancerconnect.com]
- 15. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Rubitecan
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Rubitecan. Adherence to these procedural guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a potent topoisomerase I inhibitor with antineoplastic properties and is classified as a hazardous substance, exhibiting carcinogenic, mutagenic, and organotoxic characteristics.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The primary route of exposure to this compound in a laboratory setting is through inhalation of airborne particles and direct skin contact. Therefore, the use of appropriate personal protective equipment is mandatory.
PPE Requirements for Handling this compound
| Activity | Required PPE | Specifications & Best Practices |
| Handling Solid this compound (weighing, aliquoting) | Double Gloves, Disposable Gown, N95 Respirator or PAPR, Safety Goggles with side shields or Face Shield | Gloves: Two pairs of chemotherapy-tested gloves (compliant with ASTM D6978 standard) are required.[2][3][4] The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated or punctured.[5] Gown: Use a disposable, back-closing gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[5][6] Gowns should be changed every 2-3 hours or immediately after a spill.[5] Respiratory Protection: An N95 respirator is the minimum requirement. For activities with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[7][8] Eye Protection: Safety goggles with side shields or a full-face shield must be worn. |
| Handling this compound in Solution (e.g., DMSO) | Double Gloves, Disposable Gown, Safety Goggles with side shields or Face Shield | Gloves & Gown: Same as for handling solid this compound. Eye Protection: Essential to protect against splashes. |
| Administering this compound (in vitro/in vivo) | Double Gloves, Disposable Gown, Safety Goggles with side shields or Face Shield | Follow all procedures as outlined for handling this compound in solution. |
| Waste Disposal | Double Gloves, Disposable Gown | Wear appropriate PPE when handling and labeling waste containers. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
Consult the Safety Data Sheet (SDS) for specific storage temperature requirements.
Preparation of Stock Solutions
The following is a general protocol for preparing a this compound stock solution. Always adapt procedures to your specific experimental needs and perform all manipulations within a certified chemical fume hood or biological safety cabinet.
Objective: To prepare a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder directly into the tared tube. Perform this step in a chemical fume hood or a containment ventilated enclosure to avoid inhalation of the powder.
-
Solvent Addition: Based on the molecular weight of this compound (393.35 g/mol ), calculate the required volume of DMSO to achieve a 20 mM concentration. Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the supplier.
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial. All laboratories handling this compound must have a readily accessible chemotherapy spill kit.
Spill Kit Contents:
| Component | Purpose |
| PPE | 2 pairs of chemotherapy gloves, 1 disposable gown, 1 N95 respirator, 1 pair of safety goggles |
| Absorbent Materials | Absorbent pads, pillows, or loose absorbent material |
| Cleaning Supplies | Scoop and scraper, detergent solution, disposable towels |
| Waste Disposal | 2 cytotoxic waste disposal bags, hazardous waste labels |
Spill Cleanup Procedure:
-
Alert Personnel and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all the PPE from the spill kit.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
For solid spills: Gently cover the powder with damp absorbent pads to avoid aerosolization.
-
-
Clean the Spill:
-
Use the scoop and scraper to collect the absorbed material or wetted powder.
-
Place the contaminated materials into the first cytotoxic waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area three times with a detergent solution and disposable towels.
-
For each clean, use fresh towels and dispose of them in the waste bag.
-
Rinse the area with clean water and dry with fresh towels.
-
-
Dispose of Waste:
-
Place all contaminated materials, including the outer pair of gloves and gown, into the first waste bag.
-
Seal the first bag and place it into the second cytotoxic waste bag.
-
Seal the outer bag and label it as "Cytotoxic Waste" with the date and the name "this compound."
-
-
Post-Cleanup:
-
Remove the remaining PPE and dispose of it in the cytotoxic waste.
-
Thoroughly wash hands with soap and water.
-
Document the spill and the cleanup procedure.
-
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous cytotoxic waste.
Waste Segregation and Disposal Procedures
| Waste Type | Description | Disposal Container | Disposal Procedure |
| Trace Chemotherapy Waste | Items contaminated with small amounts of this compound (e.g., used gloves, gowns, absorbent pads from minor drips, empty vials). | Yellow sharps containers for sharps; yellow chemotherapy waste bags for other items. | Place directly into the appropriate trace chemotherapy waste container. These are typically incinerated. |
| Bulk Chemotherapy Waste | Unused or expired this compound, grossly contaminated items from a large spill, and any container with more than a trace amount of the drug. | Black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[5] | Collect in a designated, labeled black container. Arrange for pickup by the institution's environmental health and safety department for disposal as hazardous chemical waste. |
Visualizing Safety and Mechanism
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Mechanism of Action: Topoisomerase I Inhibition by this compound
Caption: this compound's inhibition of Topoisomerase I.
References
- 1. uml.edu [uml.edu]
- 2. Decontamination and Sterilization [ors.od.nih.gov]
- 3. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. Protocol for generating a pancreatic cancer organoid associated with heterogeneous tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
